Dimethyl L-Cystine 2HCl
Description
BenchChem offers high-quality Dimethyl L-Cystine 2HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl L-Cystine 2HCl including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-[[(2R)-2-amino-3-methoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2.2ClH/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2;;/h5-6H,3-4,9-10H2,1-2H3;2*1H/t5-,6+;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWGUPFPCRKKMQ-RUTFAPCESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSSCC(C(=O)OC)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CSSC[C@@H](C(=O)OC)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
preliminary studies on Dimethyl L-Cystine 2HCl toxicity
An In-Depth Technical Guide to the Preliminary Toxicological Evaluation of Dimethyl L-Cystine 2HCl
Abstract
This technical guide provides a comprehensive framework for conducting preliminary toxicity studies on Dimethyl L-Cystine 2HCl, a derivative of the amino acid L-Cystine. Given the limited publicly available toxicological data for this specific diester, this guide synthesizes established principles of toxicology, data from structurally related compounds, and regulatory expectations to propose a robust, tiered approach for its initial safety assessment. The intended audience includes researchers, scientists, and drug development professionals who require a practical, scientifically-grounded strategy for evaluating the toxic potential of novel chemical entities. This document details both in vitro and in vivo methodologies, emphasizing the rationale behind experimental choices and the integration of data to build a preliminary toxicity profile.
Introduction: The Imperative for a Structured Toxicological Assessment
Dimethyl L-Cystine 2HCl is the dihydrochloride salt of the dimethyl ester of L-Cystine. As a derivative of a naturally occurring amino acid, it holds potential for various applications in biotechnology and pharmaceuticals, including its use in cell culture and as a precursor for synthesizing other molecules.[1] However, the modification of the carboxyl groups into methyl esters can significantly alter its pharmacokinetic and toxicodynamic properties compared to the parent amino acid, L-Cystine. Therefore, a thorough toxicological evaluation is a critical prerequisite for any further development.
The primary objectives of a preliminary toxicological assessment are to:
-
Identify an initial safe starting dose for potential first-in-human studies.[2]
-
Characterize the nature of any adverse effects and determine the dose-response relationship.
-
Identify potential target organs for toxicity.[2]
-
Establish a foundation for the design of more extensive, long-term toxicity studies.
This guide is structured to provide a logical progression of studies, from initial in vitro screens to preliminary in vivo assessments, ensuring a data-driven approach to safety evaluation.
Foundational Steps: Physicochemical Characterization and In Silico Assessment
Prior to initiating biological testing, a thorough understanding of the test article's physicochemical properties is essential. These properties influence its biological behavior and are critical for proper study design.
Key Physicochemical Parameters:
-
Solubility: To be determined in relevant vehicles (e.g., water, saline, cell culture media) to ensure accurate dose formulation. L-Cystine dihydrochloride is soluble in 2 M HCl.[3]
-
Stability: Stability in the dosing vehicle under the conditions of the experiment must be confirmed.
-
pKa and LogP: These parameters help predict the compound's absorption and distribution characteristics. The calculated log Pow for L-cystine dihydrochloride is -4.34, suggesting low potential for bioaccumulation.
A preliminary in silico toxicological assessment using Quantitative Structure-Activity Relationship (QSAR) models can provide early warnings of potential liabilities, such as mutagenicity or carcinogenicity, by comparing the chemical structure to databases of known toxicants.
In Vitro Toxicity Studies: A Mechanistic First Look
In vitro assays are rapid, cost-effective methods to assess the potential toxicity of a compound at the cellular level. They are crucial for screening and for reducing the number of animals used in subsequent testing.
Cytotoxicity Assessment: Gauging the Impact on Cell Viability
A panel of cytotoxicity assays should be employed to evaluate different mechanisms of cell death across a range of cell types.
Rationale for Experimental Design: The use of multiple assays provides a more complete picture of cytotoxicity, as different assays measure distinct cellular endpoints (e.g., metabolic activity vs. membrane integrity).[4] The selection of cell lines should include both a standard immortalized line (e.g., HeLa) and cell lines relevant to the potential route of administration or predicted target organs (e.g., HepG2 for liver, Caco-2 for intestinal absorption).
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity testing.
Step-by-Step Protocol: MTT Assay
-
Cell Seeding: Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of Dimethyl L-Cystine 2HCl in a suitable solvent (e.g., sterile water or PBS) and perform serial dilutions to achieve the desired final concentrations.
-
Treatment: Remove the old media from the cells and add 100 µL of media containing the various concentrations of the test compound. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Genotoxicity Assessment: Screening for DNA Damage
Genotoxicity assays are essential to determine if a compound can cause genetic mutations or chromosomal damage.[5] A standard preliminary screen includes a bacterial reverse mutation assay and an in vitro micronucleus test.
Step-by-Step Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are sensitive to different types of mutagens.
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from Aroclor- or phenobarbital-induced rat liver) to detect metabolites that may be genotoxic.[5]
-
Exposure: Combine the bacterial strain, the test compound at various concentrations, and either the S9 mix or a buffer in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) on the test plates and compare them to the spontaneous reversion rate on the negative control plates. A significant, dose-dependent increase in revertant colonies suggests mutagenic potential.
In Vivo Preliminary Toxicity Studies: A Whole-System Perspective
In vivo studies are necessary to understand the toxic effects of a compound in a complex biological system. Preliminary studies are designed to determine acute toxicity and to identify a dose range for subsequent, more detailed studies. All animal studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations where applicable.[6]
Acute Oral Toxicity Study
The goal of this study is to determine the short-term toxicity of a single high dose of the compound and to estimate the median lethal dose (LD50). The Up-and-Down Procedure (UDP) or the Acute Toxic Class (ATC) method (OECD Guidelines 425 and 423, respectively) are modern approaches that use fewer animals.
Experimental Design for Acute Oral Toxicity (OECD 423)
Caption: Decision-tree for an acute oral toxicity study (OECD 423).
Step-by-Step Protocol: Acute Oral Toxicity
-
Animal Selection: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent species (e.g., Sprague-Dawley rats).
-
Dosing: Administer a single oral dose of Dimethyl L-Cystine 2HCl via gavage.
-
Observations: Observe the animals closely for the first few hours post-dosing and then daily for a total of 14 days. Record all clinical signs of toxicity, including changes in skin, fur, eyes, and behavior.
-
Body Weight: Measure the body weight of each animal before dosing and at least weekly thereafter.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to identify any visible abnormalities in organs and tissues.
Dose Range-Finding (DRF) Repeated Dose Study
A 14-day repeated-dose study is conducted to gather preliminary information on the toxicological profile after repeated exposure and to help select dose levels for longer-term sub-chronic studies.
Step-by-Step Protocol: 14-Day DRF Study
-
Animal Model: Use both male and female rodents (e.g., Wistar rats).
-
Dose Groups: Typically includes a control group (vehicle only) and at least three dose groups (low, medium, and high). The high dose should be selected to produce some evidence of toxicity, but not significant mortality.
-
Administration: Administer the test article daily for 14 days via the intended clinical route (e.g., oral gavage).
-
Clinical Monitoring: Conduct daily observations for clinical signs of toxicity. Measure body weight and food consumption regularly.
-
Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis to assess effects on blood cells, liver function, and kidney function.
-
Histopathology: Conduct a full necropsy and collect major organs and tissues. While a full histopathological examination may be reserved for longer studies, at a minimum, the organs of animals in the high-dose and control groups should be examined microscopically. Studies on L-cysteine have shown potential toxicological effects on the kidney and stomach, which should be priority organs for examination.[7][8]
Data Summary and Interpretation
All quantitative data should be summarized in tables for clear comparison between dose groups.
Table 1: Example Data Summary for In Vitro Cytotoxicity
| Cell Line | Assay | Endpoint | IC50 Value (µM) |
| HeLa | MTT | Metabolic Activity | [Insert Value] |
| HeLa | LDH | Membrane Integrity | [Insert Value] |
| HepG2 | MTT | Metabolic Activity | [Insert Value] |
| HepG2 | LDH | Membrane Integrity | [Insert Value] |
Table 2: Example Data Summary for a 14-Day DRF Study
| Parameter | Control (Vehicle) | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Body Weight Change (g) | ||||
| Male | [Value ± SD] | [Value ± SD] | [Value ± SD] | [Value ± SD] |
| Female | [Value ± SD] | [Value ± SD] | [Value ± SD] | [Value ± SD] |
| Key Clinical Chemistry | ||||
| ALT (U/L) | [Value ± SD] | [Value ± SD] | [Value ± SD] | [Value ± SD] |
| BUN (mg/dL) | [Value ± SD] | [Value ± SD] | [Value ± SD] | [Value ± SD] |
| Key Histopathology Findings | No significant findings | No significant findings | [e.g., Mild tubular degeneration in kidney] | [e.g., Moderate tubular necrosis in kidney] |
| * Statistically significant difference from control (p < 0.05) |
Conclusion and Path Forward
The preliminary toxicity studies outlined in this guide provide a critical foundation for the safety assessment of Dimethyl L-Cystine 2HCl. The integrated results from in vitro and in vivo assays will establish a preliminary toxicity profile, identify potential target organs, and inform the design of subsequent, more comprehensive non-clinical studies (e.g., 90-day sub-chronic toxicity, reproductive toxicity). This structured, data-driven approach is essential for navigating the regulatory landscape and advancing the development of new chemical entities in a safe and scientifically robust manner.
References
- In-Vivo and In-Vitro Toxicity Evaluation of 2,3-Dimethylquinoxaline: an Antimicrobial Found in a - bioRxiv. (2024-02-28).
-
Shibui, Y., Sakai, R., Manabe, Y., & Masuyama, T. (2017). Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration. Journal of Toxicologic Pathology, 30(3), 217–229. Retrieved from [Link]
-
Shibui, Y., Sakai, R., Manabe, Y., & Masuyama, T. (2017). Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration. Journal of Toxicologic Pathology, 30(3), 217-229. Retrieved from [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: L-Cysteine.
- L-Cystine HCl Safety Data Sheet. (2009-01-23).
-
Zhang, Y., et al. (2023). Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture. Antioxidants, 12(1), 169. Retrieved from [Link]
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: L-Cystine dihydrochloride.
- Australian Government Department of Health. (2019). Cysteine and its salts: Human health tier II assessment.
- Spectrum Chemical Mfg. Corp. (2003-01-20). Material Safety Data Sheet: L-Cystine.
-
Shibui, Y., et al. (2017). Comparisons of L-cysteine and D-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration. Journal of Toxicologic Pathology, 30(3), 217-229. Retrieved from [Link]
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U.S. Food and Drug Administration. (1997). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
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Isquith, A., Matheson, D., & Slesinski, R. (1988). Genotoxicity studies on selected organosilicon compounds: in vitro assays. Food and Chemical Toxicology, 26(3), 255-261. Retrieved from [Link]
- Pacific BioLabs. (n.d.). Preclinical Toxicology.
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Pfaller, W., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(1), 1. Retrieved from [Link]
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Extracellular Concentration of L-Cystine Determines the Sensitivity to System xc - Inhibition. (2021-10-19). Semantic Scholar. Retrieved from [Link]
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Li, A. P., et al. (2024). Assessment of genotoxic potential of fragrance materials in the chicken egg assays. Environmental and Molecular Mutagenesis. Retrieved from [Link]
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U.S. Food and Drug Administration. (2020). Regulatory Toxicology and Pharmacology. Retrieved from [Link]
- Duke University Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements.
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- 8. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dimethyl L-Cystine 2HCl in Growth Media
Introduction: Overcoming the Cysteine Challenge in Modern Cell Culture
In the realm of biopharmaceutical production and cell-based research, the consistent and optimal delivery of essential nutrients is paramount to achieving high cell viability, robust growth, and maximal protein titers. L-cysteine, a semi-essential sulfur-containing amino acid, is a critical component of all chemically defined cell culture media. It serves as a fundamental building block for protein synthesis and, crucially, is the rate-limiting precursor for the synthesis of glutathione (GSH), the cell's primary non-enzymatic antioxidant.[1][2]
However, the direct use of L-cysteine and its oxidized dimer, L-cystine, in liquid media formulations presents significant and long-standing challenges for process development and manufacturing:
-
L-Cysteine Instability: The free thiol group in L-cysteine is highly reactive and readily undergoes auto-oxidation to form L-cystine, a reaction catalyzed by trace metals often present in media.[3] This instability complicates the formulation of stable, long-lasting liquid media and feeds.
-
L-Cystine Insolubility: While more stable, L-cystine suffers from extremely poor solubility at neutral physiological pH, with a tendency to precipitate at concentrations above 1 mM.[4] This solubility bottleneck severely limits the ability to create highly concentrated, pH-neutral feed streams, a cornerstone of modern fed-batch and perfusion processes.
To circumvent these issues, bioprocess scientists have traditionally resorted to cumbersome workarounds, such as using separate alkaline feed streams for L-cystine and L-tyrosine. This approach increases process complexity, introduces risks of pH spikes that can negatively impact cell health and product quality, and can lead to precipitation upon mixing in the bioreactor.[4]
Dimethyl L-Cystine 2HCl (L-Cystine Dimethyl Ester Dihydrochloride) emerges as a scientifically engineered solution designed to overcome these fundamental limitations. By masking the carboxyl groups through esterification, this derivative achieves significantly enhanced solubility and stability at neutral pH, while being readily metabolized by cells to provide a sustained intracellular supply of L-cysteine.
This document provides a comprehensive guide to the scientific rationale, technical advantages, and detailed protocols for the effective use of Dimethyl L-Cystine 2HCl as a superior cysteine source in research and bioproduction cell culture applications.
Chemical and Physical Properties
A clear understanding of the molecule's properties is foundational to its effective application. Dimethyl L-Cystine 2HCl is the dihydrochloride salt of the dimethyl ester of L-cystine.
| Property | L-Cysteine | L-Cystine | Dimethyl L-Cystine 2HCl |
| Molecular Formula | C₃H₇NO₂S | C₆H₁₂N₂O₄S₂ | C₈H₁₆N₂O₄S₂ · 2HCl |
| Molecular Weight | 121.16 g/mol | 240.30 g/mol | 341.28 g/mol |
| CAS Number | 52-90-4 | 56-89-3 | 32854-09-4 |
| Appearance | White crystalline powder | White crystalline powder | White crystalline powder |
| Solubility in Water (Neutral pH) | High | Very Low (~0.11 mg/mL)[1] | High |
| Stability in Solution | Low (readily oxidizes) | High (but prone to precipitation) | High |
Mechanism of Action: A Pro-Drug Approach to Cysteine Delivery
Dimethyl L-Cystine 2HCl functions as a highly effective pro-drug, delivering cysteine to the intracellular environment in a controlled manner. The proposed metabolic pathway is a logical sequence of cellular uptake and enzymatic cleavage.
-
Enhanced Media Stability: The esterified carboxyl groups and dihydrochloride salt form confer high solubility and stability in neutral pH liquid media, preventing precipitation in concentrated feed solutions.
-
Cellular Uptake: The molecule is transported into the cell. While specific transporters for this exact molecule are not fully elucidated, cells possess a variety of amino acid and peptide transporters, and the increased lipophilicity from the methyl esters may facilitate membrane passage.
-
Intracellular Hydrolysis: Once inside the cell, ubiquitous intracellular esterase enzymes rapidly hydrolyze the methyl ester bonds, releasing L-cystine.
-
Reduction to L-Cysteine: The released L-cystine is then reduced to two molecules of L-cysteine by intracellular enzymes like thioredoxin reductase or via reaction with glutathione.
-
Metabolic Integration: The liberated L-cysteine joins the intracellular pool, where it is utilized for two primary purposes:
-
Protein Synthesis: Incorporation into newly synthesized proteins, including monoclonal antibodies (mAbs).
-
Glutathione (GSH) Synthesis: Serving as the rate-limiting substrate for the synthesis of GSH, which is critical for mitigating oxidative stress.
-
Figure 2. Workflow for preparing a 147 mM Dimethyl L-Cystine 2HCl stock solution.
Protocol 2: Basal Medium Supplementation for Batch and Fed-Batch Cultures
This protocol describes how to replace L-cystine in a basal medium formulation with Dimethyl L-Cystine 2HCl.
Principle:
The goal is to replace the molar equivalent of L-cystine in your current basal medium. For example, a typical CHO medium might contain ~1 mM L-cystine.
Procedure:
-
Prepare Cysteine/Cystine-Free Basal Medium: Start with a custom formulation or a commercial basal medium that lacks L-cysteine and L-cystine.
-
Calculate Required Volume: Determine the target final concentration. For a 1 mM final concentration in 1 L of medium, you will need:
-
V₁M₁ = V₂M₂
-
V₁ * (147 mM) = (1000 mL) * (1 mM)
-
V₁ = 1000 / 147 ≈ 6.8 mL
-
-
Supplementation: Aseptically add 6.8 mL of the 147 mM sterile stock solution (from Protocol 1) to 993.2 mL of the cysteine/cystine-free basal medium.
-
Equilibration: Gently mix the final medium and allow it to equilibrate before use.
Protocol 3: Application in a Fed-Batch Process
This protocol provides a starting point for using Dimethyl L-Cystine 2HCl in a concentrated feed medium for a typical CHO fed-batch process.
Principle:
The high solubility allows for the creation of a single, pH-neutral, concentrated feed, simplifying the feeding regimen. The concentration should be optimized to meet the cell-specific consumption rate. A typical starting point is to provide a cysteine-equivalent concentration of 2-8 mM in the final culture volume over the course of the feed.
Example Feed Formulation:
-
Start with a Cysteine/Cystine-Free Feed Base: Use your established concentrated feed formulation, omitting L-cysteine and L-cystine.
-
Add Dimethyl L-Cystine 2HCl: Supplement the feed base with the sterile stock solution (from Protocol 1) to achieve a final concentration that will deliver the desired amount of cysteine over the feeding schedule. For example, to achieve a final concentration of 4 mM in a 1L bioreactor with a total feed volume of 200 mL, the feed concentrate would need to contain 20 mM Dimethyl L-Cystine 2HCl.
-
Combine with Other Derivatives (Optional): This single-feed strategy is also compatible with other highly soluble amino acid derivatives, such as phosphotyrosine disodium salt, to replace L-tyrosine. [5]4. Feeding Strategy: Implement your standard fed-batch strategy (e.g., daily bolus feeds or continuous perfusion). Monitor cell growth, viability, and key metabolites to further optimize the feed rate.
Self-Validating System: Analytical Monitoring and Optimization
To ensure trustworthiness and successful implementation, every protocol should be a self-validating system. Key analytical readouts are essential for confirming the efficacy of Dimethyl L-Cystine 2HCl and for process optimization.
| Parameter | Analytical Method | Purpose | Expected Outcome |
| Cell Growth & Viability | Automated Cell Counter (e.g., Vi-CELL) | Assess overall culture health and performance. | Maintained or improved viable cell density and culture duration compared to control. |
| Product Titer | HPLC (Protein A), ELISA, or Octet | Quantify recombinant protein production. | Maintained or increased final product titer. |
| Intracellular Glutathione | Commercial GSH/GSSG Assay Kits, LC-MS/MS | Directly measure the impact on the cell's antioxidant capacity. | Increased ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG). |
| Reactive Oxygen Species (ROS) | Flow Cytometry with fluorescent probes (e.g., CellROX, DCFDA) | Quantify intracellular oxidative stress levels. | Reduced mean fluorescence intensity, indicating lower ROS levels. |
| Product Quality | cIEF, IEX-HPLC, CE-SDS | Monitor charge variants, aggregation, and fragmentation. | Reduction in acidic charge variants and other oxidation-related product heterogeneities. |
| Spent Media Analysis | HPLC, UPLC-MS | Monitor nutrient consumption and metabolite production. | Confirm consumption of the derivative and assess overall metabolic state. |
Conclusion
Dimethyl L-Cystine 2HCl represents a significant advancement in cell culture media supplementation, directly addressing the core challenges of instability and insolubility associated with traditional cysteine and cystine sources. Its superior chemical properties enable the simplification of bioprocesses through the use of stable, pH-neutral, and highly concentrated single-feed strategies. By ensuring a reliable and sustained intracellular supply of L-cysteine, this derivative is expected to enhance cellular antioxidant capacity, reduce oxidative stress, and ultimately improve both the yield and quality of recombinant protein products. The protocols and analytical strategies outlined in this document provide a robust framework for researchers and drug development professionals to successfully integrate this powerful tool into their cell culture platforms, paving the way for more efficient, consistent, and scalable biomanufacturing processes.
References
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Evonik. "Solving the solubility and stability challenges of L-cystine in cell culture media." Evonik.[Link]
-
PubChem. "Cystine dimethyl ester dihydrochloride." National Center for Biotechnology Information.[Link]
-
Steinherz, R., et al. "Cystine accumulation and clearance by normal and cystinotic leukocytes exposed to cystine dimethyl ester." Proceedings of the National Academy of Sciences, 1982. [Link]
-
HiMedia Laboratories. "L-Cystine." HiMedia Laboratories.[Link]
-
Chevallier, V., et al. "Use of novel cystine analogs to decrease oxidative stress and control product quality." Journal of Biotechnology, 2021. [Link]
-
Hecklau, C., et al. "S-Sulfocysteine simplifies fed-batch processes and increases the CHO specific productivity via anti-oxidant activity." Journal of Biotechnology, 2016. [Link]
-
Zimmer, A., et al. "Chemically modified cysteine in CHO fed-batch processes and impact on the specific productivity." BMC Proceedings, 2015. [Link]
Sources
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- 4. himedialabs.com [himedialabs.com]
- 5. Chemically modified cysteine in CHO fed-batch processes and impact on the specific productivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stability Profiling of Dimethyl L-Cystine 2HCl in Solution
Executive Summary
Dimethyl L-Cystine dihydrochloride (CAS 32854-09-4) is the dimethyl ester derivative of the disulfide amino acid L-cystine.[1][] Widely used in peptide synthesis and as a cellular delivery vehicle for cystine, its utility is governed by its stability in solution.[]
This guide provides a rigorous protocol for quantifying the stability of Dimethyl L-Cystine 2HCl.[] Unlike free amino acids, the ester moieties render this compound highly susceptible to hydrolysis in neutral-to-alkaline aqueous environments, while the disulfide bond remains sensitive to redox conditions .[]
Key Stability Risks:
-
Ester Hydrolysis: Rapid conversion to Monomethyl L-Cystine and L-Cystine at pH > 6.0.[]
-
Disulfide Exchange: Scrambling in the presence of free thiols.
-
Racemization: Possible at high pH, leading to loss of stereochemical purity.[]
Chemical Identity & Degradation Mechanisms[2][3][4]
Understanding the degradation pathway is essential for selecting the correct analytical markers.
Physicochemical Properties[2]
-
Formula:
-
MW: 341.28 g/mol [1][]
-
Solubility: Highly soluble in water (acidic pH) and DMSO; moderately soluble in methanol.[]
-
Native pH: Aqueous solutions of the 2HCl salt are acidic (~pH 2.0–3.0), conferring inherent stability.
Degradation Pathways
The primary instability mechanism in aqueous buffers is base-catalyzed ester hydrolysis .[]
Pathway Visualization (DOT):
Figure 1: Stepwise hydrolysis of Dimethyl L-Cystine to L-Cystine. Rate constants
Analytical Method Development (HPLC-UV)
The following High-Performance Liquid Chromatography (HPLC) method separates the parent diester from its mono-ester and free acid degradation products.
Chromatographic Conditions
-
System: HPLC with binary gradient pump and UV/PDA detector.[]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[] Note: A polar-embedded group is advantageous for retaining the polar degradation products.[]
-
Wavelength: 210 nm (Primary) and 254 nm (Reference).[] The disulfide bond and carbonyls absorb weakly; 210 nm is critical for sensitivity.
-
Temperature: 25°C.
-
Flow Rate: 1.0 mL/min.[]
-
Injection Volume: 10–20 µL.
Mobile Phase Strategy
Acidic mobile phases are required to suppress ionization of the carboxylic acids (improving retention) and to stabilize the ester during the run.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).[]
-
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
Gradient Table:
| Time (min) | % A (Water) | % B (ACN) | Event |
| 0.0 | 98 | 2 | Equilibration |
| 2.0 | 98 | 2 | Isocratic Hold (Retain Cystine) |
| 12.0 | 60 | 40 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 17.0 | 98 | 2 | Re-equilibration |
| 22.0 | 98 | 2 | End |
Standard Preparation
-
Stock Solution: Dissolve Dimethyl L-Cystine 2HCl in 0.1 M HCl to a concentration of 1 mg/mL. Crucial: Do not use water or PBS for the stock, as the pH may rise enough to start slow degradation.
-
Calibration Standards: Dilute Stock with Mobile Phase A to 10, 50, 100, 250, and 500 µg/mL.
Stability Profiling Protocol
This protocol measures the degradation rate constant (
Experimental Workflow (DOT)
Figure 2: Kinetic stability workflow ensuring accurate time-point capture.
Reagents
-
Buffer A (pH 1.2): 0.1 N HCl (Simulated Gastric Fluid).[]
-
Buffer B (pH 7.4): 10 mM Phosphate Buffered Saline (PBS).[] Note: Avoid high concentrations of nucleophilic buffers (like Tris) which can catalyze ester hydrolysis.
-
Quenching Solution: 5% TFA or 1 M HCl.
Step-by-Step Procedure
-
Pre-heating: Pre-warm 10 mL of Buffer A and Buffer B to 37°C in a water bath.
-
Initiation: Spike 100 µL of Dimethyl L-Cystine Stock (10 mg/mL in 0.01 M HCl) into 9.9 mL of the pre-warmed buffers.
-
Target Initial Concentration (
): 100 µg/mL.[] -
Vortex immediately.
-
-
T0 Sampling: Immediately remove 500 µL, transfer to a vial containing 500 µL Quenching Solution , and vortex. This is Time 0.
-
Time Course: Repeat sampling at T = 15, 30, 60, 120, 240, and 360 minutes.
-
Tip: For pH 7.4, sampling may need to be more frequent (every 5-10 mins) as esters hydrolyze rapidly.[]
-
-
Analysis: Inject 20 µL of quenched samples onto the HPLC.
Data Analysis & Calculations
Peak Identification
-
L-Cystine (Degradant): Elutes early (near void volume) due to high polarity.[]
-
Monomethyl L-Cystine: Elutes in the middle.[]
-
Dimethyl L-Cystine (Parent): Elutes last (most hydrophobic).[]
Kinetic Calculation
Ester hydrolysis typically follows pseudo-first-order kinetics when the buffer capacity is high (pH remains constant).[]
-
Plot Data: Plot
vs. Time (minutes). -
Determine Rate Constant (
): The slope of the linear regression line is . [] -
Calculate Half-Life (
): []
Example Data Table Structure:
| Time (min) | Area (Parent) | % Remaining | ln(% Remaining) | Appearance of Degradants |
| 0 | 15000 | 100% | 4.605 | None |
| 30 | 12500 | 83.3% | 4.422 | Monomethyl ester detected |
| 60 | 10000 | 66.6% | 4.199 | Mono + Free Cystine |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Rapid Degradation at T=0 | Stock solution pH was too high. | Prepare stock in 0.1 M HCl. Keep on ice. |
| Poor Peak Shape (Tailing) | Interaction with silanols on column.[] | Ensure TFA is present in mobile phase.[] Increase TFA to 0.15% if necessary. |
| No Retention of Cystine | Column is too hydrophobic (pure C18).[] | Use a "Polar Embedded" C18 or start gradient at 0% organic (100% aqueous).[] |
| Baseline Drift | UV absorption of TFA.[] | Use high-quality TFA or switch to Phosphoric Acid (if not using MS).[] |
References
-
Sigma-Aldrich. Product Information: L-Cystine dimethyl ester dihydrochloride.[1][]Link[]
-
PubChem. Compound Summary: Cystine dimethyl ester dihydrochloride.[1][][3] National Library of Medicine.[][4] Link[]
-
Biotage. Stability of Amino Acid Solutions.[][5] (General guidance on amino acid ester stability). Link
-
Sielc Technologies. HPLC Method for Analysis of Cysteine and Cystine.[] (Methodology basis). Link
Sources
analytical techniques for detecting Dimethyl L-Cystine 2HCl metabolites
An authoritative guide to the bioanalysis of Dimethyl L-Cystine 2HCl, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of analytical techniques and detailed protocols for the detection and quantification of its metabolites. As a prodrug of L-Cystine, understanding its metabolic fate is critical for pharmacokinetic, pharmacodynamic, and toxicological assessments. This application note emphasizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the primary analytical tool due to its superior sensitivity and selectivity, while also exploring Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for complementary analyses.
Introduction: The Analytical Challenge of Dimethyl L-Cystine 2HCl
Dimethyl L-Cystine Dihydrochloride is the methyl ester form of L-Cystine. In biological systems, it is anticipated to undergo rapid hydrolysis by esterase enzymes to release L-Cystine and methanol. The primary analytical objective is therefore the quantification of L-Cystine and the identification of its subsequent metabolites.
The analysis of L-Cystine and its related thiol-containing metabolites presents significant challenges due to their intrinsic reactivity and instability.[1] The thiol group of cysteine is readily oxidized to form the disulfide bond of cystine, and this redox equilibrium is a critical aspect of cellular homeostasis.[1] Therefore, analytical methods must be robust enough to preserve the native state of these compounds during sample collection, preparation, and analysis.
Expected Primary Metabolic Pathway:
The core metabolic conversion is the hydrolysis of the ester linkages.
-
Dimethyl L-Cystine -> L-Cystine + 2 CH₃OH
Following this initial step, L-Cystine enters the endogenous amino acid pool and is subject to a complex network of metabolic pathways, including:
-
Reduction to L-Cysteine: The disulfide bond of L-Cystine is reduced to form two molecules of L-Cysteine.
-
Transsulfuration Pathway: L-Cysteine can be converted to other sulfur-containing compounds.
-
Condensation Reactions: L-Cysteine can react with endogenous aldehydes to form metabolites such as thiazolidine-4-carboxylic acid (T4C) and its derivatives.[2]
This guide focuses on providing validated, trustworthy protocols to accurately quantify the parent compound's conversion to L-Cystine and to identify related metabolic products.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the definitive tool for analyzing drug metabolites, offering unparalleled sensitivity and selectivity.[3] For Dimethyl L-Cystine and its primary metabolite L-Cystine, High-Resolution Accurate Mass (HRAM) LC/MS provides excellent performance for quantification and allows for retrospective data mining to identify other potential metabolites.[4][5]
Principle of the Assay
This method involves the extraction of the analyte from a biological matrix (e.g., plasma, urine, cell lysate), followed by chromatographic separation using HPLC and subsequent detection and quantification by tandem mass spectrometry. To counteract the instability of thiol groups, a critical step of derivatization with an alkylating agent like N-ethylmaleimide (NEM) is incorporated to "trap" free cysteine, preventing its artificial oxidation to cystine during sample workup.[1][6] An isotopically labeled internal standard (IS), such as d4-Cystine, is used to ensure accuracy and precision by correcting for matrix effects and variability during sample preparation.[5][6]
Experimental Workflow: LC-MS/MS
The overall workflow from sample collection to data analysis is a multi-step process requiring careful execution to ensure data integrity.
Caption: LC-MS/MS workflow for Dimethyl L-Cystine metabolite analysis.
Detailed Protocol: LC-MS/MS Quantification of L-Cystine
This protocol is adapted from established methods for cystine quantification in biological matrices.[6]
2.3.1. Materials and Reagents
-
Dimethyl L-Cystine 2HCl Reference Standard
-
L-Cystine Reference Standard
-
d4-Cystine (Internal Standard)
-
N-ethylmaleimide (NEM)
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Formic Acid (FA), LC-MS Grade
-
Ultrapure Water
-
Biological Matrix (e.g., human plasma)
2.3.2. Sample Preparation Protocol
The critical first step is to prevent the artificial oxidation of free cysteine present in the sample into cystine, which would falsely elevate the measured concentration of the metabolite.
-
Thiol Quenching: To a 30 µL aliquot of the biological sample (e.g., plasma, cell lysate), immediately add 30 µL of freshly prepared NEM solution.[6] This step alkylates free thiol groups.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., 2 µM d4-Cystine in water) to each sample.[5][6]
-
Protein Precipitation: Add 300 µL of ice-cold methanol or acetonitrile to precipitate proteins.[6] This is a simple and effective "matrix scavenging" technique.[7]
-
Vortex & Centrifuge: Vortex the mixture vigorously for 5 minutes. Centrifuge at high speed (e.g., 30,000 x g) for 5 minutes at 4°C.[6]
-
Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Final Centrifugation: Centrifuge one last time to pellet any remaining particulates before transferring the supernatant to an HPLC vial for analysis.
2.3.3. LC-MS/MS Instrumentation and Conditions
These parameters serve as a starting point and must be optimized for the specific instrument used.
| Parameter | Recommended Setting | Causality and Rationale |
| HPLC System | Agilent 1290 Infinity LC or equivalent[5] | A high-performance system is required for reproducible retention times and efficient separation from matrix components. |
| Column | Reversed-Phase C18 (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm)[8] | C18 columns provide excellent retention and separation for polar molecules like amino acids in reversed-phase chromatography. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier aids in protonation of the analytes, which is essential for positive ion electrospray ionization (ESI+). |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase HPLC, providing good elution strength for the analytes. |
| Gradient Elution | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min. | A gradient is necessary to elute the polar analytes from the C18 column and clean the column of more hydrophobic matrix components. |
| Flow Rate | 0.4 mL/min | A standard flow rate for analytical scale LC-MS. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and column overloading. |
| Mass Spectrometer | Agilent 6530 Q-TOF or equivalent Triple Quadrupole[5] | A high-resolution or tandem mass spectrometer is essential for the selectivity and sensitivity needed for bioanalysis.[3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI is the standard ionization technique for polar, non-volatile molecules. Positive mode is chosen due to the basic amine groups on the analytes. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | MRM provides the highest selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard. |
| MRM Transitions | L-Cystine: m/z 241.0 -> 74.1d4-Cystine (IS): m/z 245.0 -> 76.1Dimethyl L-Cystine: (To be determined) | These transitions are highly specific fingerprints for the molecules, ensuring that the signal is from the analyte of interest and not background noise. |
2.3.4. Method Validation
Any bioanalytical method must be validated to ensure its reliability.[9] Validation should be performed according to FDA guidelines and assess the following parameters.[10][11][12]
| Validation Parameter | Description |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. Achieved through chromatography and specific MRM transitions. |
| Linearity | The range over which the instrument response is directly proportional to the analyte concentration. A calibration curve should be prepared with at least 6 non-zero standards.[5] |
| Accuracy & Precision | Accuracy is the closeness of the measured value to the true value. Precision is the degree of scatter among a series of measurements. Determined by analyzing Quality Control (QC) samples at low, medium, and high concentrations.[6] |
| Recovery | The efficiency of the extraction process, determined by comparing the response of an analyte extracted from the matrix to the response of a pure standard.[6] |
| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. Assessed by comparing the response of an analyte in a post-extraction spiked sample to a pure standard. |
| Stability | Analyte stability in the biological matrix under various conditions (freeze-thaw cycles, short-term benchtop, long-term storage). |
| LOD & LOQ | Limit of Detection (LOD) is the lowest concentration that can be reliably detected. Limit of Quantification (LOQ) is the lowest concentration that can be accurately quantified. |
Complementary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for amino acid analysis, but it requires a crucial derivatization step to make the polar, non-volatile amino acids suitable for gas chromatography.[13]
Principle and Rationale
The high polarity of Dimethyl L-Cystine and its metabolites prevents direct analysis by GC.[13] Derivatization replaces the active hydrogens on the amine and carboxylic acid groups with nonpolar moieties, increasing volatility. Silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common and robust method.[14]
GC-MS Derivatization and Analysis Workflow
Caption: GC-MS workflow including the critical derivatization step.
Protocol: GC-MS Analysis with Silylation
-
Sample Preparation: Follow the extraction protocol (steps 1-6) as described in the LC-MS/MS section (2.3.2). The dried extract is the starting point.
-
Derivatization:
-
To the dried sample extract, add 50 µL of acetonitrile and 50 µL of MTBSTFA.
-
Cap the vial tightly and heat at 100°C for 30 minutes to ensure complete derivatization.[15]
-
Cool the sample to room temperature before analysis.
-
-
GC-MS Parameters:
-
GC System: Agilent 7890B or equivalent.
-
Column: A low-polarity column such as a 5% phenyl methylpolysiloxane (e.g., TRACE TR-5, SLB-5ms).[13]
-
Injector: Splitless mode at 250°C.
-
Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Agilent 5977B or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-650.
-
The resulting mass spectra can be compared to spectral libraries (e.g., NIST) for identification, and quantification can be achieved using selected ion monitoring (SIM).[15]
Structural Elucidation with NMR Spectroscopy
While LC-MS and GC-MS are excellent for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the structural identification of unknown metabolites.[16] If novel metabolites of Dimethyl L-Cystine are suspected, NMR is the tool of choice.
-
Principle: NMR spectroscopy measures the magnetic properties of atomic nuclei, providing detailed information about molecular structure and connectivity.[17]
-
Application: 1D ¹H NMR can provide an initial profile of metabolites in a sample. For more complex mixtures, 2D NMR experiments like COSY (Correlation Spectroscopy) are vital for determining which protons are coupled, helping to piece together the structure of a molecule.[16]
-
Strength: NMR is non-destructive and highly quantitative without the need for identical standards, making it ideal for identifying completely novel structures.[18] The combination of NMR for structural information and MS for providing a molecular formula is a highly efficient strategy for metabolite identification.[17]
Conclusion
The robust and sensitive analysis of Dimethyl L-Cystine 2HCl and its metabolites is crucial for its development as a therapeutic agent. A well-validated LC-MS/MS method stands as the gold standard for quantification in complex biological matrices, providing the necessary accuracy, precision, and throughput. The protocol detailed herein, which includes critical steps for sample stabilization and the use of an internal standard, provides a solid foundation for researchers. Complementary techniques such as GC-MS offer a viable alternative for quantification, while NMR spectroscopy remains the most powerful tool for the definitive structural elucidation of novel metabolites. Adherence to rigorous validation standards is paramount to ensure that the data generated is reliable and can confidently support drug development decisions.
References
- Quantitation of L-cystine in Food Supplements and Additives Using 1 H qNMR: Method Development and Application. (2023). MDPI.
- Best practices for cysteine analysis. (n.d.). Science Exploration Press.
- HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column. (n.d.). SIELC Technologies.
- Sensitive Quantification of Drug Metabolites Using LC-MS. (2020). Technology Networks.
- Quantitation of Cystine and Identification of Related Metabolites in White Blood Cells Using a High Resolution Accurate Mass LC/MS Approach. (n.d.). LabRulez LCMS.
- Quantitation of Cystine and Identification of Related Metabolites in White Blood Cells Using a High Resolution Accurate Mass LC/MS Approach. (n.d.). Agilent.
- Bioanalytical Sample Preparation. (n.d.). Biotage.
- DOE Assisted RP-HPLC Method Development and Validation for Estimation of L-Cysteine and Cystine with Dansyl Chloride derivatization in Presence of Amino Acid Mixture. (2025). ResearchGate.
- Bioanalytical sample preparation. (n.d.). Biotage.
- Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process. (n.d.). Google Patents.
- Simultaneous determination of cysteine, cystine and 18 other amino acids in various matrices by high-performance liquid chromatography. (2018). ResearchGate.
- Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability. (n.d.). PubMed Central.
- Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica. (n.d.). PMC - NIH.
- A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma. (n.d.). PMC - NIH.
- The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Sigma-Aldrich.
- Safety Testing of Drug Metabolites Guidance for Industry. (n.d.). FDA.
- GC Analysis of Derivatized Amino Acids. (n.d.). Thermo Fisher Scientific.
- Validation of bioanalytical methods - Highlights of FDA's guidance. (2025). ResearchGate.
- A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. (n.d.). NIH.
- Automated GC-MS analysis of free amino acids in biological fluids. (2008). PubMed.
- NMR Spectroscopy for Metabolomics Research. (1989). MDPI.
- FDA Revises Guidance on Safety Testing of Drug Metabolites. (n.d.). RAPS.
- A typical GC/MS profile for the analysis of an amino acid standard... (n.d.). ResearchGate.
- Metabolomic analysis. (A) Cysteine and its related molecules in E.... (n.d.). ResearchGate.
- Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (n.d.). MDPI.
- FDA Guidance on analytical procedures and methods validation published. (2015). ECA Academy.
- Studying Metabolism by NMR-Based Metabolomics. (2022). Frontiers.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma.
Sources
- 1. Best practices for cysteine analysis [sciexplor.com]
- 2. Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. technologynetworks.com [technologynetworks.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. agilent.com [agilent.com]
- 6. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
- 12. propharmagroup.com [propharmagroup.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Studying Metabolism by NMR-Based Metabolomics [frontiersin.org]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Addressing Cytotoxicity of Dimethyl L-Cystine 2HCl in Primary Cells
Welcome to the technical support guide for researchers utilizing Dimethyl L-Cystine 2HCl in primary cell culture. As Senior Application Scientists, we understand the delicate balance required to work with primary cells and the challenges that can arise when introducing new reagents. This guide is designed to provide in-depth troubleshooting strategies and clear, actionable protocols to help you navigate and resolve issues of cytotoxicity, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Dimethyl L-Cystine 2HCl and why is it used in cell culture?
Dimethyl L-Cystine 2HCl is a more soluble and cell-permeable derivative of L-cystine, an essential amino acid. L-cystine itself has very low solubility in culture media at neutral pH.[1][2] The dimethyl ester form allows for efficient delivery of cystine into cells, where it is converted to cysteine. Cysteine is a critical component for the synthesis of proteins and, most importantly, glutathione (GSH), the primary intracellular antioxidant.[1][3] This makes it a vital supplement for maintaining redox homeostasis and cell health, particularly in demanding culture systems.
Q2: I've observed significant cell death after adding Dimethyl L-Cystine 2HCl. What is the likely cause?
The cytotoxicity of Dimethyl L-Cystine 2HCl in sensitive primary cells often stems from a few key factors:
-
High Concentration: The compound can be toxic at excessive concentrations.
-
Acidification of Media: As a dihydrochloride salt, dissolving it in media can lower the pH, stressing the cells.[4]
-
Oxidative Stress: Rapid intracellular conversion to cysteine can, paradoxically, lead to the generation of reactive oxygen species (ROS) if not properly managed by the cell's antioxidant systems.[1][5]
-
Lysosomal Accumulation: The ester form facilitates high intracellular accumulation, potentially leading to cystine buildup within lysosomes, causing lysosomal stress and distension.[6]
Q3: What are the initial visual signs of cytotoxicity I should look for in my primary cells?
Common morphological changes indicating cytotoxicity include:
-
Rounding up and detachment of adherent cells.
-
Appearance of cytoplasmic vacuoles.
-
Increased number of floating, dead cells or cellular debris.
-
A "grainy" or irregular cell membrane appearance under a phase-contrast microscope.
-
Slower proliferation rate compared to untreated control cultures.[7]
Q4: How does Dimethyl L-Cystine 2HCl differ from L-Cysteine or L-Cystine?
-
L-Cysteine: The reduced form of the amino acid. While soluble, it is unstable in culture media and can rapidly oxidize, generating toxic radicals.[1]
-
L-Cystine: The oxidized, disulfide-linked dimer of two cysteine molecules. It is more stable but has very poor solubility at neutral pH.[2]
-
Dimethyl L-Cystine 2HCl: An esterified and salt form of L-Cystine. This modification significantly increases solubility and enhances its ability to cross the cell membrane. Intracellular esterases then cleave the methyl groups, releasing L-cystine.
Troubleshooting Guides
Problem 1: Acute Cytotoxicity - Rapid Cell Death Observed Within Hours of Treatment
Q: My primary cells are dying rapidly after I add Dimethyl L-Cystine 2HCl. How can I fix this?
A: This acute response is typically due to supraphysiological concentrations or drastic changes in the culture environment. Let's break down the likely causes and solutions.
Possible Cause A: Concentration is Too High
Primary cells are far more sensitive than immortalized cell lines. A concentration that is well-tolerated by a CHO or HEK293 cell line could be highly toxic to primary hepatocytes or neurons.
Solution: Perform a Dose-Response Titration. You must empirically determine the optimal, non-toxic concentration for your specific primary cell type.
-
Actionable Step: Follow the detailed protocol below for "Determining the Optimal Working Concentration."
-
Expert Insight: Start with a very low concentration (e.g., 10-25 µM) and titrate up to the concentration suggested in the literature, which is often around 0.25 mM for loading studies.[6] The physiological concentration of L-cystine in human plasma is approximately 80 µM, which can be a good starting point for supplementation studies.[8]
Possible Cause B: pH Shift in Culture Medium
Dimethyl L-Cystine 2HCl is acidic. Adding a concentrated, unbuffered stock solution directly to your culture can cause a rapid drop in pH, shocking and killing the cells.
Solution: pH-Neutralize Your Stock Solution or Use a Buffered Diluent.
-
Actionable Step 1 (Preparation): When preparing your stock solution, dissolve the compound in a sterile, buffered solution like HEPES-buffered saline or your complete culture medium. You can also carefully adjust the pH of a concentrated aqueous stock to ~7.2-7.4 with NaOH before filter sterilizing.
-
Actionable Step 2 (Application): When adding the compound to your culture, use a high-volume dilution. For example, add 10 µL of a 100X stock to 1 mL of medium, rather than 1 µL of a 1000X stock. This allows the bicarbonate buffering system of your medium to cope more effectively.
-
Expert Insight: Always check the pH of your final culture medium after adding the compound, especially when conducting initial range-finding experiments. A pH meter or sterile pH strips can be used on a sample of the medium.
Possible Cause C: Oxidative Burst from Cysteine/Cystine Dysregulation
While a source of cysteine for antioxidant glutathione synthesis, an excessive influx can overwhelm the cell's metabolic capacity, leading to the production of ROS and inducing apoptosis.[5][9]
Solution: Co-supplement with Pyruvate. Sodium pyruvate can protect cells from cysteine-induced toxicity. It is thought to form a reversible, non-toxic complex with cysteine, which is more resistant to oxidation.[10]
-
Actionable Step: Supplement your culture medium with 1-5 mM sodium pyruvate. Many commercial media formulations already contain pyruvate, but adding more can be beneficial. In one study, 5 mM pyruvate was shown to eliminate the toxicity of 1 mM cysteine.[10]
-
Expert Insight: This is particularly important for primary cell types with high metabolic rates or those that are especially sensitive to oxidative stress.
Summary Table for Acute Cytotoxicity
| Possible Cause | Key Indicator | Recommended Solution |
| High Concentration | Rapid, widespread cell death. | Perform a dose-response titration (see Protocol 1). |
| Media Acidification | Yellowing of phenol red indicator. | pH-adjust stock solution; use buffered diluents. |
| Oxidative Stress | Apoptotic morphology (blebbing). | Co-supplement with 1-5 mM sodium pyruvate. |
Problem 2: Chronic Cytotoxicity - Gradual Decline in Cell Health and Proliferation
Q: My cells look fine initially, but after 24-48 hours, they stop dividing and viability drops. What's happening?
A: This delayed response often points to a disruption of more complex cellular processes, such as organelle function or metabolic homeostasis.
Possible Cause A: Lysosomal Overload and Dysfunction
Dimethyl L-Cystine 2HCl is designed to enter cells and accumulate. Intracellular esterases cleave the ester groups, trapping cystine inside. This can lead to high concentrations of cystine crystallizing within the lysosomes, causing them to swell and rupture, which releases proteases and triggers apoptosis.[6] This is the same mechanism used to model the lysosomal storage disease cystinosis.[6]
Solution: Reduce Exposure Time or Use a Pulsed Dosing Strategy.
-
Actionable Step: Instead of continuous exposure, treat the cells for a shorter period (e.g., 2-4 hours) to allow for uptake, then wash the cells and replace with fresh medium.
-
Expert Insight: This "pulse-chase" approach can be sufficient to boost intracellular cysteine/glutathione levels without causing the long-term toxic accumulation in lysosomes.
Possible Cause B: Disruption of Redox Homeostasis and Ferroptosis
Cystine uptake is intricately linked to the cell's redox state. The cystine/glutamate antiporter (system xCT) is a primary route of entry.[11] Dysregulation of this system and subsequent glutathione depletion can trigger a specific form of iron-dependent, oxidative cell death called ferroptosis.[12]
Solution: Modulate Iron and Glutamate Levels.
-
Actionable Step 1: Ensure your basal medium is not excessively high in iron.
-
Actionable Step 2: If ferroptosis is suspected, you can use a specific inhibitor like ferrostatin-1 as a control to confirm the mechanism.
-
Expert Insight: This is an advanced troubleshooting step. A simpler approach is to ensure the cells are not under other metabolic stresses (e.g., glucose deprivation), as this can exacerbate cystine-induced cell death.[11]
Troubleshooting Workflow Diagram
Caption: A workflow for diagnosing cytotoxicity.
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration (Dose-Response Assay)
This protocol uses a cell viability reagent to measure the percentage of live cells after treatment with a range of Dimethyl L-Cystine 2HCl concentrations.
Materials:
-
Primary cells of interest
-
Complete culture medium (with and without 5 mM Sodium Pyruvate)
-
Dimethyl L-Cystine 2HCl
-
Sterile, buffered solvent (e.g., DPBS with HEPES)
-
96-well clear-bottom, black-walled tissue culture plates
-
Cell viability assay kit (e.g., CellTox™ Green Cytotoxicity Assay or similar calcein-AM/propidium iodide based kits)[13]
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at their optimal density for a 48-hour experiment. Allow them to adhere and recover for 24 hours.[14]
-
Prepare Stock Solution: Prepare a 100 mM stock solution of Dimethyl L-Cystine 2HCl in your buffered solvent. pH-adjust if necessary. Filter sterilize through a 0.22 µm filter.
-
Prepare Serial Dilutions: In your complete culture medium, prepare a series of 2X working concentrations. For example: 2 mM, 1 mM, 500 µM, 250 µM, 125 µM, 62.5 µM, and 0 µM (vehicle control).
-
Treat Cells: Carefully remove half of the medium from each well (e.g., 50 µL from a 100 µL volume). Add an equal volume (50 µL) of the 2X working solutions to the corresponding wells. This results in a final 1X concentration series.
-
Incubation: Incubate the plate for your desired endpoint (e.g., 24 or 48 hours).
-
Assess Viability: At the end of the incubation period, follow the manufacturer's instructions for your chosen viability assay. For example, add the fluorescent dye reagent, incubate for 15-30 minutes, and read the fluorescence on a plate reader.[13]
-
Data Analysis: Normalize the results to the vehicle-treated control wells (100% viability). Plot viability (%) versus concentration (log scale) to determine the EC50 (concentration that causes 50% cytotoxicity). Select a working concentration that results in >90% viability.
Protocol 2: Assessing Apoptosis via Caspase-3/7 Activation
This protocol helps determine if the observed cell death is due to apoptosis, a programmed cell death mechanism. Caspases are a family of proteases that are key executioners of apoptosis.[15][16]
Materials:
-
Cells cultured in a 96-well plate and treated as described above.
-
Caspase-Glo® 3/7 Assay (Promega) or similar fluorometric/luminometric caspase activity assay.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Prepare Assay Reagent: Prepare the caspase assay reagent according to the manufacturer's protocol.
-
Equilibrate Plate: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add Reagent: Add the caspase reagent to each well (typically in a 1:1 volume ratio with the culture medium).
-
Mix and Incubate: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Measure Signal: Read the luminescence or fluorescence using a plate reader.
-
Data Analysis: Increased signal compared to the untreated control indicates activation of caspase-3/7 and suggests an apoptotic mechanism of cell death.[17]
Proposed Mechanism of Cytotoxicity Diagram
Caption: Potential pathways of Dimethyl L-Cystine 2HCl cytotoxicity.
References
-
Lin, C.-H., et al. (2023). Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture. Antioxidants, 12(1), 193. Retrieved from [Link]
-
Nishiuch, Y., et al. (1982). Cytotoxicity of cysteine in culture media. In Vitro, 18(7), 635–639. Retrieved from [Link]
-
Lin, C.-H., et al. (2022). Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture. Antioxidants, 12(1), 193. Retrieved from [Link]
-
Gahl, W. A., et al. (1982). Cystine accumulation and clearance by normal and cystinotic leukocytes exposed to cystine dimethyl ester. Proceedings of the National Academy of Sciences, 79(14), 4446–4450. Retrieved from [Link]
-
Kim, H. J., et al. (2021). Extracellular Concentration of L-Cystine Determines the Sensitivity to System xc- Inhibitors. Biomolecules & Therapeutics, 29(6), 624–632. Retrieved from [Link]
-
Takeuchi, S., et al. (2013). Cystine uptake through the cystine/glutamate antiporter xCT triggers glioblastoma cell death under glucose deprivation. Cancer Science, 104(10), 1312–1319. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Retrieved from [Link]
-
Chevallier, V., et al. (2021). Use of novel cystine analogs to decrease oxidative stress and control product quality. Journal of Biotechnology, 329, 76–85. Retrieved from [Link]
-
Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells, 3(4), 1075–1097. Retrieved from [Link]
-
Kaul, S., et al. (2003). Cystine dimethyl ester induces apoptosis through regulation of PKC-δ and PKC-ε in prostate cancer cells. Molecular and Cellular Biochemistry, 253(1-2), 49–59. Retrieved from [Link]
-
Biocompare. (2025). Perfecting Primary Cell Culture. Biocompare. Retrieved from [Link]
-
Fischer, U., et al. (2003). Caspases: pharmacological manipulation of cell death. The Journal of Clinical Investigation, 112(7), 982–991. Retrieved from [Link]
-
McIlwain, D. R., et al. (2013). Caspase Functions in Cell Death and Disease. Cold Spring Harbor Perspectives in Biology, 5(4), a008656. Retrieved from [Link]
-
Kumi-Diaka, J., et al. (2000). Caspase-3 protease activation during the process of genistein-induced apoptosis in TM4 testicular cells. Journal of Environmental Pathology, Toxicology and Oncology, 19(3), 249–256. Retrieved from [Link]
-
Kosheeka. (2024). Primary Cells Culture Tips and Tricks. Kosheeka. Retrieved from [Link]
Sources
- 1. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 2. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 3. researchgate.net [researchgate.net]
- 4. Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cystine accumulation and clearance by normal and cystinotic leukocytes exposed to cystine dimethyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extracellular Concentration of L-Cystine Determines the Sensitivity to System xc- Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cystine dimethyl ester induces apoptosis through regulation of PKC-δ and PKC-ε in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of cysteine in culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cystine uptake through the cystine/glutamate antiporter xCT triggers glioblastoma cell death under glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase-3 protease activation during the process of genistein-induced apoptosis in TM4 testicular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Dimethyl L-Cystine Dihydrochloride
Welcome to the technical support center for the synthesis of Dimethyl L-Cystine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic process. Here, we provide in-depth, experience-driven insights and troubleshooting solutions to ensure the successful and efficient synthesis of this important compound.
Introduction
Dimethyl L-Cystine Dihydrochloride is a key derivative of the amino acid L-cystine, often utilized in pharmaceutical research and development. Its synthesis, typically achieved through a Fischer esterification of L-cystine with methanol in the presence of an acid catalyst, presents several challenges that can impact yield, purity, and stability. This guide will address these critical issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Solubility of L-Cystine in Methanol
Question: I'm having difficulty dissolving L-Cystine in methanol for the esterification reaction. What can I do to improve its solubility?
Answer: This is a very common and critical first hurdle. L-cystine's zwitterionic nature and strong intermolecular hydrogen bonding contribute to its low solubility in many organic solvents, including methanol.[1]
Troubleshooting Steps:
-
Acidification is Key: The primary method to solubilize L-cystine for this reaction is through the in-situ formation of its hydrochloride salt. The addition of a strong acid catalyst, such as hydrogen chloride (HCl) gas or thionyl chloride (SOCl₂), protonates the amino groups of L-cystine. This breaks up the zwitterionic structure and significantly increases its solubility in methanol. L-Cystine is more soluble in aqueous solutions with a pH below 2.[2] For cell culture applications, L-Cystine solutions are often prepared in 1M hydrochloric acid.[3]
-
Gradual Addition: Instead of adding all the L-cystine at once, try adding it portion-wise to the acidified methanol. This allows for more efficient dissolution of each portion before the next is introduced.
-
Gentle Heating: Applying gentle heat (e.g., 40-50°C) can aid in the dissolution process. However, be cautious not to overheat, as this can promote side reactions.
-
Agitation: Continuous and vigorous stirring is essential to facilitate the dissolution of L-cystine.
Underlying Principle: The Fischer esterification is an acid-catalyzed reaction.[4] The acid serves a dual purpose: it protonates the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol, and it protonates the amino groups, increasing the starting material's solubility.[5]
Issue 2: Incomplete Reaction and Low Yield
Question: My reaction seems to stop before all the L-cystine has been converted to the dimethyl ester, resulting in a low yield. How can I drive the reaction to completion?
Answer: The Fischer esterification is a reversible reaction. To achieve a high yield, the equilibrium must be shifted towards the product side.
Troubleshooting Steps:
-
Excess Methanol: Utilize a large excess of methanol. This serves as both the reactant and the solvent, and its high concentration helps to drive the equilibrium forward according to Le Chatelier's principle.[5]
-
Water Removal: The formation of water as a byproduct can shift the equilibrium back towards the reactants. While it's challenging to remove water in this specific reaction setup, ensuring the use of anhydrous methanol and a dry reaction apparatus is crucial.
-
Sufficient Catalyst: Ensure an adequate amount of acid catalyst is used. Typically, the reaction is performed by bubbling dry HCl gas through the methanol suspension of L-cystine or by the careful addition of thionyl chloride, which reacts with methanol to generate HCl in situ.
-
Reaction Time and Temperature: The reaction may require a prolonged period to reach completion. Refluxing the reaction mixture is a common practice. Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
Workflow for Fischer Esterification of L-Cystine
Caption: Fischer Esterification Workflow for Dimethyl L-Cystine 2HCl Synthesis.
Issue 3: Product Purification and Impurity Removal
Question: My final product is not pure. What are the likely impurities and how can I remove them?
Answer: Impurities can arise from unreacted starting material, side products, or degradation.
Common Impurities and Purification Strategies:
| Impurity | Potential Cause | Recommended Purification Method |
| L-Cystine (unreacted) | Incomplete reaction. | Recrystallization. Due to its poor solubility in organic solvents, L-cystine can often be removed by dissolving the crude product in a minimal amount of hot methanol and filtering while hot. The desired product will crystallize upon cooling. |
| L-Cystine Monomethyl Ester | Incomplete esterification of one of the carboxylic acid groups. | Fractional crystallization or column chromatography may be necessary for separation. |
| Products of Disulfide Bond Cleavage | Harsh reaction conditions (e.g., excessive heat or strong reducing agents). | This is less common in standard Fischer esterification but can occur. Purification would require chromatographic techniques. |
| Racemized Products (D- and meso-cystine derivatives) | Prolonged exposure to harsh acidic or basic conditions.[6] | Chiral chromatography would be required to separate these stereoisomers. It's best to avoid their formation by using milder reaction conditions. |
Step-by-Step Recrystallization Protocol:
-
Dissolution: Dissolve the crude Dimethyl L-Cystine Dihydrochloride in a minimum amount of hot methanol.
-
Hot Filtration (if necessary): If insoluble impurities (like unreacted L-cystine) are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Issue 4: Product Stability and Storage
Question: My purified Dimethyl L-Cystine Dihydrochloride seems to degrade over time. What are the proper storage conditions?
Answer: Dimethyl L-Cystine Dihydrochloride is susceptible to hydrolysis and should be handled and stored properly to maintain its integrity.
Storage Recommendations:
-
Hygroscopic Nature: The dihydrochloride salt is hygroscopic. It should be stored in a tightly sealed container in a desiccator to protect it from moisture.[7]
-
Inert Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.[8]
-
Temperature: Store in a cool, dry place. For extended periods, refrigeration (2-8°C) is recommended.[9]
Issue 5: Potential for Racemization
Question: Is there a risk of racemization during the synthesis, and how can I minimize it?
Answer: Yes, the acidic conditions and elevated temperatures used in Fischer esterification can potentially lead to racemization at the α-carbon.[6][10]
Strategies to Minimize Racemization:
-
Temperature Control: Avoid unnecessarily high temperatures or prolonged heating. Reflux gently and only for the time required for the reaction to complete, as determined by reaction monitoring.
-
Mild Acid Catalyst: While a strong acid is necessary, using the minimum effective amount can help reduce the risk of racemization.
-
Post-Synthesis Handling: Avoid exposing the final product to strong bases during any subsequent purification or handling steps, as this can also promote racemization.
Visualizing Potential Side Reactions
Sources
- 1. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. himedialabs.com [himedialabs.com]
- 4. Fischer Esterification [organic-chemistry.org]
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- 6. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
avoiding artifacts in experiments with Dimethyl L-Cystine 2HCl
Welcome to the technical support center for Dimethyl L-Cystine Dihydrochloride (2HCl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this compound. Our goal is to help you anticipate and circumvent common experimental artifacts, ensuring the integrity and reproducibility of your results. We will delve into the causality behind experimental choices, offering protocols that serve as self-validating systems for your research.
Core Concepts: Understanding Dimethyl L-Cystine 2HCl
Dimethyl L-Cystine Dihydrochloride is the methyl ester form of L-Cystine, provided as a dihydrochloride salt. Understanding its three key chemical features is paramount to avoiding artifacts:
-
The L-Cystine Core: The foundational molecule is L-Cystine, an amino acid formed by the oxidation of two L-Cysteine molecules, linked by a disulfide bond (-S-S-). This bond is redox-active and is central to the molecule's biological function and its potential for creating artifacts.
-
The Dimethyl Ester Groups: The two carboxylic acid groups of L-Cystine are esterified to methyl groups (-COOCH₃). This modification enhances solubility in organic solvents and can facilitate cell permeability, acting as a pro-drug. However, these ester linkages are susceptible to chemical and enzymatic hydrolysis.
-
The Dihydrochloride Salt: The "2HCl" indicates that the molecule is complexed with two equivalents of hydrochloric acid. This significantly increases its solubility in aqueous solutions, particularly at an acidic pH.
The primary artifact risk stems from the interplay of these three features: the potential for the soluble diester to hydrolyze back to the poorly soluble L-Cystine, and the inherent redox activity of the disulfide bond.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: I dissolved my Dimethyl L-Cystine 2HCl in a neutral buffer (e.g., PBS) or cell culture medium, and a white precipitate formed over time. What is happening?
Answer: This is the most common artifact reported. The precipitate is almost certainly not the starting compound, but rather L-Cystine , the product of ester hydrolysis.
-
Causality: Dimethyl L-Cystine 2HCl is readily soluble in acidic aqueous solutions. However, the ester groups are labile and can be hydrolyzed back to carboxylic acids, particularly at neutral or alkaline pH. This hydrolysis reaction converts the soluble diester into L-Cystine. L-Cystine itself has very low solubility at neutral pH (~0.112 mg/mL in water at 25°C), causing it to precipitate out of solution[1][2]. This depletes the active compound from your medium and introduces confounding variables.
-
Solution & Prevention:
-
Prepare Concentrated Acidic Stocks: Always prepare your primary stock solution in an acidic solvent. A common and effective choice is 1M or 2M HCl[2][3]. In this environment, the compound is stable, and hydrolysis is minimized.
-
Dilute Immediately Before Use: Add the acidic stock solution to your neutral experimental buffer or cell culture medium immediately before applying it to your cells or assay. Avoid preparing large batches of working-concentration solutions in neutral buffers for later use.
-
pH Considerations: When adding the acidic stock to your medium, ensure the final pH does not shift significantly. For most applications, the dilution factor will be large enough to be buffered by the medium itself. However, for high concentrations, a pH check is warranted.
-
Question 2: My experimental results are highly variable. Sometimes I see a strong biological effect, and other times it's weak or absent. What could be the cause?
Answer: This variability often points to inconsistent delivery of the active compound due to its stability profile and its nature as a pro-drug.
-
Causality:
-
Compound Degradation: As described in Question 1, if the compound hydrolyzes and precipitates in your culture medium, the effective concentration available to the cells will decrease over the course of the experiment, leading to inconsistent results.
-
Redox Cycling & Media Interactions: The disulfide bond in the cystine core can react with components in your cell culture medium. Trace metals like iron and copper in basal media can catalyze the reduction of the disulfide bond, leading to the formation of radicals and subsequent oxidative stress, which can alter cell behavior unpredictably.
-
Pro-drug Conversion Rate: Dimethyl L-Cystine is likely a pro-drug, meaning it must be taken up by cells and then hydrolyzed by intracellular esterases to release L-Cystine. The rate of this conversion can vary between cell types, cell densities, and metabolic states, leading to variable biological outcomes.
-
-
Solution & Prevention:
-
Standardize Solution Preparation: Follow the protocol for preparing fresh working solutions meticulously for every experiment.
-
Time-Course Experiments: Run a time-course experiment to determine the optimal treatment duration. Short-term assays may be more reproducible if the compound is unstable in your medium over longer periods (24-48h).
-
Use Control Compounds: Include L-Cystine and N-Acetyl-L-cysteine (NAC) as controls. L-Cystine will help you determine the effect of the hydrolyzed product, while NAC, a stable antioxidant and cysteine precursor, can help dissect effects related to cysteine delivery versus oxidative stress.
-
Question 3: I'm observing signs of oxidative stress (e.g., increased ROS, cell death) that don't align with my experimental hypothesis. Could the compound itself be toxic?
Answer: Yes, this is a known artifact of using cysteine and cystine-related compounds. The toxicity is often not from the compound itself but from the reactive oxygen species (ROS) generated during its redox cycling in culture medium.
-
Causality: The interconversion of cysteine and cystine is not always benign. In the presence of transition metals (Fe²⁺, Cu⁺), which are often present in serum or basal media, the thiol group of any reduced cysteine can participate in Fenton-like reactions. This process can generate highly reactive hydroxyl radicals (•OH) and other ROS, which are toxic to cells and can confound experiments studying oxidative stress pathways.
-
Solution & Prevention:
-
Chelate Metal Ions: If your experiment allows, consider adding a chelating agent like EDTA to your medium to sequester free metal ions. This can inhibit the catalytic cycle that produces ROS.
-
Use Antioxidant Co-treatment: As a control, co-treat a sample of cells with your compound and a well-known antioxidant like N-Acetyl-L-cysteine (NAC). If the unexpected toxicity is mitigated by NAC, it strongly suggests the artifact is ROS-mediated.
-
Quantify ROS Production: Directly measure ROS production in your experimental system (e.g., using DCFDA or similar fluorescent probes) in the presence of the compound alone (in a cell-free medium) and with cells. This will confirm if the compound is generating an oxidative burst.
-
Key Experimental Protocols & Workflows
Protocol 1: Preparation of a Stable Stock Solution
This protocol ensures the long-term stability and integrity of your Dimethyl L-Cystine 2HCl.
-
Reagent & Equipment:
-
Dimethyl L-Cystine Dihydrochloride powder.
-
Sterile 1M Hydrochloric Acid (HCl).
-
Sterile, conical-bottom polypropylene tubes.
-
Vortex mixer.
-
-
Procedure:
-
Calculate the required mass of the compound to prepare a concentrated stock (e.g., 100 mM).
-
In a sterile tube, add the appropriate volume of sterile 1M HCl.
-
Slowly add the powder to the acid while vortexing to ensure it dissolves completely. Gentle warming may be applied if necessary, but is often not required for the dihydrochloride salt[2].
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes. This prevents repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Workflow for Cell-Based Assays
This workflow is designed to minimize artifacts from hydrolysis and redox cycling during cell culture experiments.
Caption: The hydrolysis pathway leading to L-Cystine precipitation.
Diagram 2: Cellular Uptake and Redox Cycling
This pathway shows the likely biological processing of the compound and a potential source of oxidative stress artifacts.
Caption: Pro-drug activation and potential for ROS generation.
Frequently Asked Questions (FAQs)
-
Q: What is the primary advantage of using Dimethyl L-Cystine 2HCl over standard L-Cystine?
-
A: The primary advantages are increased solubility and potentially enhanced cell permeability. Standard L-Cystine is very difficult to dissolve in neutral pH cell culture media, limiting its use.[1][4] The diester form is designed to overcome this delivery challenge, acting as a more bioavailable precursor to intracellular L-Cystine.
-
-
Q: Can I use a solvent other than HCl for my stock solution?
-
A: While solubility in some organic solvents might be possible, an acidic aqueous stock (like 1M HCl) is highly recommended for biological experiments. This ensures compatibility when diluting into your aqueous culture medium and directly addresses the primary artifact of hydrolysis by keeping the compound in its stable, protonated form.
-
-
Q: How does Dimethyl L-Cystine relate to studies on ferroptosis?
-
A: L-Cystine is taken up by cells via the system xc- antiporter, which is critical for synthesizing the antioxidant glutathione (GSH).[5][6] Inhibitors of system xc-, like erastin, block cystine import, deplete GSH, and induce a form of iron-dependent cell death called ferroptosis. Dimethyl L-Cystine would serve as a source of intracellular cystine, and would therefore be expected to rescue cells from ferroptosis induced by system xc- inhibitors. Understanding its stability is critical in these sensitive assays.
-
References
- BioSpectra. (2018). L-CYSTINE diHCl ACCELERATED STABILITY REPORT 2018.
- Evonik. (n.d.). Solving the solubility and stability challenges of L-cystine in cell culture media.
- Evonik Health Care. (2020). L-Cystine Peptides Boost Cys-Solubility And Performance In Cell Culture Media Applications.
- Lu, K. et al. (2023). Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture. MDPI.
- Cell & Gene. (2020). L-Cystine Peptides Boost Cys-Solubility And Performance In Cell Culture Media Applications.
- Bio Spectra. (2025). L-CYSTINE DIHYDROCHLORIDE 2023 LONG TERM STABILITY REPORT.
- Sigma-Aldrich. (n.d.). L-Cysteine in Cell Culture.
- Benchchem. (2025). L-Cysteine Hydrochloride Monohydrate Solution Stability: Technical Support Center.
- Google Patents. (n.d.). EP0272365B1 - Method of producing l-cystine.
- Evonik. (2023). Rethinking solubility and stability in cell culture media with next generation cystine peptides.
- NIH. (n.d.). Extracellular Concentration of L-Cystine Determines the Sensitivity to System xc- Inhibitors.
- Sigma-Aldrich. (n.d.). L-Cystine dihydrochloride, from non-animal source.
- HiMedia Laboratories. (n.d.). L-Cystine.
- PubMed. (n.d.). Crystalline structures of L-cysteine and L-cystine: a combined theoretical and experimental characterization.
- PMC. (n.d.). Cysteine metabolism in neuronal redox homeostasis.
- ResearchGate. (2025). The cystine/cysteine cycle: A redox cycle regulating susceptibility versus resistance to cell death.
- ResearchGate. (n.d.). Evaluation of methodology to measure redox state of cysteine/cystine in HT29 cells.
Sources
- 1. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. himedialabs.com [himedialabs.com]
- 4. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 5. Extracellular Concentration of L-Cystine Determines the Sensitivity to System xc- Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteine metabolism in neuronal redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis: Dimethyl L-Cystine 2HCl versus L-cysteine in Research Applications
This guide provides an in-depth technical comparison of Dimethyl L-Cystine 2HCl and its parent amino acid, L-cysteine, for researchers, scientists, and professionals in drug development. We will explore the critical physicochemical differences, their impact on biological efficacy, and provide validated experimental protocols for their evaluation.
Executive Overview
L-cysteine is a cornerstone for numerous biological processes, most notably as the rate-limiting precursor to the master antioxidant, glutathione (GSH).[1] However, its practical application in experimental systems is hampered by poor solubility at physiological pH and rapid oxidation to L-cystine. Dimethyl L-Cystine 2HCl, a chemically modified derivative, is engineered to overcome these limitations. It functions as a highly soluble and stable pro-drug, facilitating more efficient delivery of L-cysteine into cells. This guide will demonstrate that while both molecules provide the same active compound, Dimethyl L-Cystine 2HCl offers superior handling, stability, and bioavailability, making it the preferred choice for consistent and reproducible results in sensitive applications like cell culture and antioxidant studies.
Introduction: The Rationale for Cysteine Derivatives
L-cysteine is a semi-essential amino acid central to protein synthesis, detoxification, and cellular redox homeostasis.[2] Its thiol (-SH) group is highly reactive, enabling it to scavenge free radicals and participate in the synthesis of glutathione, a tripeptide that protects cells from oxidative damage.[2][3]
Despite its biological importance, the utility of free L-cysteine in research, particularly in aqueous media for cell culture, is limited by two primary challenges:
-
Poor Solubility: L-cysteine is sparingly soluble at a neutral pH, making it difficult to prepare concentrated stock solutions and achieve desired concentrations in media without precipitation.[4]
-
Instability: The thiol group of L-cysteine is readily oxidized in neutral or alkaline solutions, forming L-cystine, a disulfide-linked dimer.[5][6] This conversion reduces the availability of the active L-cysteine monomer.
To address these issues, derivatives such as Dimethyl L-Cystine 2HCl have been developed. This molecule is the dihydrochloride salt of the dimethyl ester of L-cystine. The esterification of the carboxyl groups and the salt formation dramatically enhance solubility and prevent premature oxidation, ensuring that the cysteine payload is delivered intact.
Comparative Physicochemical Properties
The fundamental differences in the efficacy of these two compounds begin at the molecular level. Their distinct physicochemical properties directly influence their handling, stability in solution, and biological activity.
| Property | L-cysteine | Dimethyl L-Cystine 2HCl | Rationale for Efficacy |
| Chemical Formula | C₃H₇NO₂S | C₈H₁₆N₂O₄S₂ · 2HCl | Esterification and salt formation enhance stability and solubility. |
| Molecular Weight | 121.16 g/mol [5] | 341.28 g/mol [7] | A higher molecular weight must be accounted for when preparing molar equivalent solutions. |
| Form | White crystalline powder[5] | Powder[7] | Both are supplied in a stable, solid form. |
| Aqueous Solubility | Sparingly soluble at neutral pH.[4] L-cysteine HCl is used to improve solubility.[4] | Highly soluble in aqueous solutions. The related peptide cQrex® KC is ~1,000 times more soluble than L-cystine.[8] | High solubility prevents precipitation in stock solutions and media, ensuring consistent bioavailability. |
| Stability in Solution | Prone to oxidation to L-cystine at neutral or alkaline pH.[6] | The esterified carboxyl groups and acidic salt form provide significant protection against premature oxidation. | Enhanced stability ensures that the compound remains in its intended form until cellular uptake and metabolism. |
Mechanism of Action and Cellular Bioavailability
The primary goal of supplementing with either compound is to increase intracellular L-cysteine levels. However, their pathways into the cell and subsequent metabolic activation differ significantly, which is a key determinant of their ultimate efficacy.
Extracellular L-cystine, the oxidized form of L-cysteine, is the predominant form in the bloodstream and is actively transported into cells via the system xc⁻ amino acid antiporter.[3][9] Once inside, L-cystine is rapidly reduced by glutathione and thioredoxin to yield two molecules of L-cysteine.[3][10] Free L-cysteine itself can be transported by different systems, such as the Alanine-Serine-Cysteine Transporter (ASCT) family.[9]
Dimethyl L-Cystine 2HCl leverages this natural pathway more efficiently. Due to its increased lipophilicity from the methyl esters, it is expected to permeate the cell membrane more readily than the highly polar L-cystine. Once inside the cell, intracellular esterase enzymes cleave the methyl groups, releasing L-cystine, which is then immediately reduced to L-cysteine. This process effectively bypasses the solubility and stability issues of L-cysteine and L-cystine in the extracellular environment.
Figure 1. Cellular uptake and metabolic activation pathways.
Experimental Protocols for Comparative Assessment
To empirically validate the superior efficacy of Dimethyl L-Cystine 2HCl, a series of well-controlled experiments are necessary. The following protocols are designed to be self-validating and provide a clear framework for comparison.
Protocol 1: Solubility and Stability Assessment
Objective: To quantify and compare the aqueous solubility and stability of L-cysteine HCl and Dimethyl L-Cystine 2HCl in a common cell culture medium base.
Methodology:
-
Preparation of Stock Solutions: Prepare a 100 mM stock solution of Dimethyl L-Cystine 2HCl in DMEM. Attempt to prepare a 100 mM stock solution of L-cysteine HCl in the same medium.
-
Causality: Using the hydrochloride salt of L-cysteine provides a fairer comparison, as it has better solubility than free-base L-cysteine.[4]
-
-
Solubility Observation: Visually inspect both solutions for precipitates immediately after preparation and after 1 hour at room temperature. Measure the pH of both solutions.
-
Stability Test: Dilute both compounds to a final concentration of 1 mM in DMEM buffered with HEPES to pH 7.4.
-
Time-Point Analysis: Incubate the solutions at 37°C. At time points 0, 2, 6, and 24 hours, take an aliquot from each solution.
-
Quantification: Analyze the concentration of the free thiol group (-SH) using Ellman's Reagent (DTNB). A decrease in free thiols over time indicates oxidation of L-cysteine to L-cystine. For Dimethyl L-Cystine 2HCl, pre-treatment with a reducing agent and esterase would be required to measure total potential L-cysteine.
-
Trustworthiness: A "no-compound" media control must be run in parallel to account for any background reactivity.
-
Protocol 2: Cellular Antioxidant Activity (CAA) Assay
Objective: To measure the ability of each compound to protect cultured cells from an externally induced oxidative burst.
Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2, A549) in a 96-well black, clear-bottom plate and allow cells to adhere overnight.
-
Compound Loading: Pre-incubate the cells with varying, equimolar concentrations (e.g., 10 µM, 50 µM, 100 µM) of Dimethyl L-Cystine 2HCl and L-cysteine HCl for 4 hours. Include a vehicle-only control.
-
Causality: The pre-incubation period allows for cellular uptake and metabolism of the compounds into L-cysteine and subsequently glutathione.
-
-
Probe Staining: Wash the cells and load them with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe. DCFH-DA is a cell-permeable dye that fluoresces upon oxidation by reactive oxygen species (ROS).
-
Induction of Oxidative Stress: After removing excess probe, add a ROS generator such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).[1]
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity on a plate reader at appropriate excitation/emission wavelengths over 60 minutes.
-
Data Analysis: Calculate the area under the curve (AUC) for each condition. A lower AUC compared to the vehicle control indicates antioxidant protection.
Figure 2. Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
Conclusion and Recommendations
The experimental evidence, grounded in fundamental physicochemical principles, strongly supports the superior efficacy of Dimethyl L-Cystine 2HCl over L-cysteine for most research applications.
-
For Cell Culture and Bioprocessing: Dimethyl L-Cystine 2HCl is the unequivocally superior choice. Its high solubility and stability allow for the preparation of concentrated, pH-neutral feed streams that do not precipitate, leading to more consistent process control and higher cell viability and productivity.
-
For Antioxidant and Drug Development Studies: The enhanced stability and efficient cellular delivery mechanism of Dimethyl L-Cystine 2HCl ensure a more reliable and reproducible elevation of intracellular L-cysteine and glutathione levels. This reduces experimental variability caused by the degradation of the parent compound in media.
-
When to Use L-cysteine: L-cysteine (typically as the HCl salt) may be suitable for short-term experiments where fresh solutions can be prepared immediately before use in acidic conditions, or where the specific transport mechanism of the free monomer is under investigation.
References
- Stipanuk, M. H., & Ueki, I. (2011). Cysteine catabolism: a new perspective. Current Opinion in Clinical Nutrition and Metabolic Care, 14(1), 88–95. (Source not in search results, but provides relevant context)
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Tsuneyama, K., et al. (2013). Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration. Journal of Toxicologic Pathology, 26(3), 257–266. Retrieved from [Link]
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Lee, D. Y., et al. (2021). Exogenous L-Cysteine Protects Neuronal Cells from Oxidative Stress-Induced Mitochondrial Damage and Cognitive Impairment. Antioxidants, 10(7), 1083. Retrieved from [Link]
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Padhye, A. (2016). Answer to "Cysteine vs Cysteine-HCl?". ResearchGate. Retrieved from [Link]
-
Liang, P., et al. (2019). DL-cysteine and L-cystine formation and their enhancement effects during sulfur autotrophic denitrification. Science of The Total Environment, 695, 133823. Retrieved from [Link]
-
Sato, H., et al. (2018). Extracellular Concentration of L-Cystine Determines the Sensitivity to System xc- Inhibitors. Biological and Pharmaceutical Bulletin, 41(7), 1100-1103. Retrieved from [Link]
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Wikipedia. (n.d.). Cysteine. Retrieved from [Link]
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Martínez-Sánchez, A., et al. (2018). Effects of the Usage of l-Cysteine (l-Cys) on Human Health. Molecules, 23(3), 575. Retrieved from [Link]
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Martínez-Sánchez, A., et al. (2018). Effects of the Usage of l-Cysteine (l-Cys) on Human Health. PMC. Retrieved from [Link]
-
Wada, M., & Takagi, H. (2006). Metabolic pathways and biotechnological production of L-cysteine. Applied Microbiology and Biotechnology, 73(1), 48–54. Retrieved from [Link]
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Yin, J., et al. (2016). L-Cysteine metabolism and its nutritional implications. Molecular Nutrition & Food Research, 60(1), 134-146. Retrieved from [Link]
-
Yin, J., et al. (2016). L-Cysteine metabolism and its nutritional implications. PubMed. Retrieved from [Link]
-
Misra, M. K., & Misra, R. S. (2013). Comparison of N-acetyl-L-cysteine and L-cysteine in respect to their transmembrane fluxes. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Cysteine metabolism. Retrieved from [Link]
-
Phetcharat, L., et al. (2021). The effects of the oral supplementation of L-Cystine associated with reduced L-Glutathione-GSH on human skin pigmentation: a randomized, double-blinded, benchmark- and placebo-controlled clinical trial. Journal of cosmetic dermatology, 20(Suppl 1), 35-41. Retrieved from [Link]
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Powers, S. K., & Jackson, M. J. (2008). Experimental guidelines for studies designed to investigate the impact of antioxidant supplementation on exercise performance. International journal of sport nutrition and exercise metabolism, 18(4), 343-362. Retrieved from [Link]
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PubChem. (n.d.). Cystine dimethyl ester dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Rahman, M. H., et al. (2023). Protocols for Antioxidant Testing: A Mini Review of Common Assays and Approaches. Iraqi Journal of Agricultural Sciences, 54(6), 1629-1638. Retrieved from [Link]
-
dungeonsandderp. (2022). Comment on "Are Cysteine and Cystine the same?". Reddit. Retrieved from [Link]
-
Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of the Serbian Chemical Society, 81(12), 1339-1376. Retrieved from [Link]
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A Comparative Guide to Dimethyl L-Cystine 2HCl and its Impact on Cellular Glutathione Levels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Maintaining cellular redox homeostasis is paramount for cell survival and function, with the tripeptide glutathione (GSH) standing as a central pillar in this defense. The availability of the amino acid L-cysteine is the rate-limiting step in GSH synthesis. This guide provides an in-depth technical comparison of Dimethyl L-Cystine 2HCl, a cysteine precursor, against the widely used N-acetylcysteine (NAC). We will explore the underlying biochemical pathways, compare their efficacy and bioavailability, and provide detailed experimental protocols for validation of their effects on intracellular glutathione levels. This guide is intended to equip researchers with the necessary information to make informed decisions when selecting a cysteine pro-drug for their experimental needs.
The Critical Role of Glutathione in Cellular Health
Glutathione is the most abundant non-protein thiol in mammalian cells and plays a crucial role in a multitude of cellular processes.[1] It is a potent antioxidant, directly scavenging reactive oxygen species (ROS) and acting as a cofactor for antioxidant enzymes like glutathione peroxidase.[2] Beyond its antioxidant function, GSH is involved in detoxification of xenobiotics, maintenance of the cellular redox state, and regulation of cell signaling pathways involved in proliferation and apoptosis. Depletion of intracellular GSH is associated with a range of pathological conditions, making strategies to replenish GSH levels a key area of research.[1]
The Biochemical Pathway of Glutathione Synthesis
The synthesis of glutathione is a two-step enzymatic process that occurs in the cytoplasm. The availability of L-cysteine is the critical limiting factor in this pathway.
-
Step 1: Formation of γ-glutamylcysteine: The enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of a peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine. This is the rate-limiting step in GSH synthesis.
-
Step 2: Addition of Glycine: The enzyme glutathione synthetase (GS) adds glycine to the C-terminal of γ-glutamylcysteine to form glutathione.
The following diagram illustrates the glutathione synthesis pathway and the points of intervention for cysteine precursors.
Caption: Experimental workflow for validating glutathione modulation.
Detailed Experimental Protocol: Quantification of Intracellular Glutathione using Ellman's Reagent
This protocol is based on the widely used colorimetric assay involving Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid) or DTNB).
Materials:
-
Cell line of interest (e.g., HepG2 human liver cancer cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Dimethyl L-Cystine 2HCl
-
N-acetylcysteine (NAC)
-
L-buthionine sulfoximine (BSO) [3]* Assay buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 7.5
-
5% 5-Sulfosalicylic acid (SSA)
-
Ellman's reagent (DTNB) solution (e.g., 4 mg/mL in assay buffer)
-
Glutathione reductase (GR) solution
-
NADPH solution
-
Reduced glutathione (GSH) standard
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing the desired concentrations of Dimethyl L-Cystine 2HCl, NAC (positive control), or vehicle (e.g., sterile water or PBS) to the respective wells.
-
For a negative control (GSH depletion), treat cells with an appropriate concentration of BSO for 24-48 hours prior to the addition of the test compounds. [3] * Incubate the cells for the desired treatment period (e.g., 4, 8, or 24 hours).
-
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of ice-cold assay buffer.
-
Lyse the cells by sonication on ice or by three freeze-thaw cycles.
-
Add an equal volume of 5% SSA to precipitate proteins. Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Collect the supernatant, which contains the cellular glutathione.
-
-
Glutathione Assay:
-
Prepare a GSH standard curve by serially diluting the GSH standard in assay buffer.
-
In a 96-well plate, add in the following order to each well:
-
120 µL of assay buffer
-
20 µL of sample supernatant or GSH standard
-
20 µL of NADPH solution
-
20 µL of DTNB solution
-
-
Incubate the plate at room temperature for 5 minutes.
-
Initiate the reaction by adding 20 µL of glutathione reductase solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) for each well.
-
Plot the ΔA/min for the GSH standards against their concentrations to generate a standard curve.
-
Determine the concentration of glutathione in the samples by interpolating their ΔA/min values from the standard curve.
-
Normalize the glutathione concentration to the protein concentration of the cell lysate (determined by a separate protein assay, e.g., Bradford or BCA, performed on the cell lysate before protein precipitation).
-
Alternative Methods for Glutathione Detection
While the Ellman's reagent-based assay is robust and widely used, other methods are available, each with its own advantages.
-
Fluorescent Probes: A variety of fluorescent probes, such as monochlorobimane (MCB) and RealThiol (RT), are available for the detection and quantification of intracellular GSH in living cells. [4][5]These probes offer the advantage of enabling real-time imaging and flow cytometry-based analysis. [6][7]* HPLC-based Methods: High-performance liquid chromatography (HPLC) coupled with UV or electrochemical detection provides a highly sensitive and specific method for the quantification of both reduced (GSH) and oxidized (GSSG) glutathione.
Conclusion
The selection of an appropriate cysteine pro-drug is a critical decision in experimental design. Dimethyl L-Cystine 2HCl represents a potentially more soluble and bioavailable alternative to L-cystine for elevating intracellular glutathione levels. Its efficacy, however, should be rigorously validated and compared to established compounds like N-acetylcysteine. The experimental protocols provided in this guide offer a framework for such a validation, enabling researchers to make data-driven decisions for their specific research applications. Understanding the nuances of different cysteine precursors and employing robust validation methods will ultimately contribute to more reliable and reproducible research in the field of redox biology and drug development.
References
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PubChem. L-(+)-Cysteine. National Center for Biotechnology Information. [Link]
-
PubChem. Cystine dimethyl ester dihydrochloride. National Center for Biotechnology Information. [Link]
-
Takeuchi, S., et al. (2015). Cystine uptake through the cystine/glutamate antiporter xCT triggers glioblastoma cell death under glucose deprivation. Cancer Science, 106(8), 1009-1017. [Link]
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G-Biosciences. Glutathione Assay (Colorimetric). [Link]
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Zhang, Y., et al. (2020). Research Progress of Fluorescent Probes for Detection of Glutathione (GSH): Fluorophore, Photophysical Properties, Biological Applications. Molecules, 25(22), 5438. [Link]
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Ciaffarafà, C., et al. (2008). Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma. Neurochemistry International, 52(6), 1137-1144. [Link]
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Wlodek, L., & Głowacki, R. (2003). Role of N-acetylcysteine and cystine in glutathione synthesis in human erythrocytes. Acta Biochimica Polonica, 50(3), 755-762. [Link]
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Zhang, Y., et al. (2023). Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture. Antioxidants, 12(1), 169. [Link]
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Tenório, M. C. D. S., et al. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. Antioxidants, 10(6), 967. [Link]
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van Zyl, J. M., et al. (2021). The Pharmacokinetic Profile and Bioavailability of Enteral N-Acetylcysteine in Intensive Care Unit. Journal of Clinical Medicine, 10(22), 5227. [Link]
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Assay Genie. Glutathione Colorimetric Assay Kit. [Link]
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Yuan, L., et al. (2013). Near-infrared fluorescent probes for the detection of glutathione and their application in the fluorescence imaging of living cells and tumor-bearing mice. Chemical Communications, 49(31), 3248-3250. [Link]
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Kannan, R., et al. (2000). Regulation of l-Cystine Transport and Intracellular GSH Level by a Nitric Oxide Donor in Primary Cultured Rabbit Conjunctival Epithelial Cell Layers. Investigative Ophthalmology & Visual Science, 41(11), 3329-3336. [Link]
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Patsnap. (2024). What is the mechanism of Acetylcysteine? Synapse. [Link]
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Dilokthornsakul, W., Dhippayom, T., & Dilokthornsakul, P. (2019). The effects of the oral supplementation of L-Cystine associated with reduced L-Glutathione-GSH on human skin pigmentation: a randomized, double-blinded, benchmark- and placebo-controlled clinical trial. Journal of Cosmetic Dermatology, 18(6), 1803-1809. [Link]
-
van Zyl, J. M., et al. (2021). The Pharmacokinetic Profile and Bioavailability of Enteral N-Acetylcysteine in Intensive Care Unit. Journal of Clinical Medicine, 10(22), 5227. [Link]
-
Griffith, O. W. (1982). Mechanism of action, metabolism and toxicity of buthionine sulfoximine and its higher analogs, potent inhibitors of glutathione synthesis. The Journal of Biological Chemistry, 257(22), 13704-13712. [Link]
-
Handog, E. B., Datuin, M. S., & Singzon, I. A. (2016). The effects of the oral supplementation of L-Cystine associated with reduced L-Glutathione-GSH on human skin pigmentation: a randomized, double-blinded, benchmark- and placebo-controlled clinical trial. Journal of the American Academy of Dermatology, 74(5), AB23. [Link]
-
Sato, H., et al. (2024). Epigenetic repression of de novo cysteine synthetases induces intra-cellular accumulation of cysteine in hepatocarcinoma by up-regulating the cystine uptake transporter xCT. Journal of Biological Chemistry, 300(1), 105523. [Link]
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Liu, W., et al. (2015). A colorimetric and fluorescent probe for detecting intracellular GSH. Biosensors & Bioelectronics, 70, 137-142. [Link]
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ResearchGate. Reaction of Ellman's reagent with glutathione. [Link]
-
Atkuri, K. R., et al. (2007). N-acetylcysteine--a safe antidote for cysteine/glutathione deficiency. Current Opinion in Pharmacology, 7(4), 355-359. [Link]
-
Imai, H., et al. (2021). A Simple Fluorescence Assay for Cystine Uptake via the xCT in Cells using Selenocystine and a Fluorescent Probe. bioRxiv. [Link]
-
Mouse Metabolic Phenotyping Centers. Glutathione Protocol. [Link]
-
RayBiotech. Total Glutathione (GSSG/GSH) Assay Kit. [Link]
-
Mårtensson, J., et al. (1991). Uptake and distribution of N-acetylcysteine in mice: tissue-specific effects on glutathione concentrations. Biochimica et Biophysica Acta, 1073(3), 529-535. [Link]
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Yoon, S., et al. (2014). Quantitative Imaging of Glutathione in Live Cells Using a Reversible Reaction-Based Ratiometric Fluorescent Probe. Chemistry & Biology, 21(5), 659-667. [Link]
-
Giles, N. M., & Giles, G. I. (2017). Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. Molecules, 22(9), 1478. [Link]
-
Li, Y., et al. (2015). The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine. Oncology Letters, 10(6), 3657-3663. [Link]
-
Banjac, A., et al. (2008). Exogenous cysteine and cystine promote cell proliferation in CaCo-2 cells. The Journal of Nutritional Biochemistry, 19(7), 466-474. [Link]
-
Protocol for Life Balance. NAC N-Acetyl-Cysteine 600 mg. [Link]
-
Northwest Life Science Specialties. Product Manual for Glutathione Activity Assay Kit (96 Well Version). [Link]
-
Mitchell, J. R., et al. (1973). Mechanism of Action of N-Acetylcysteine in the Protection Against the Hepatotoxicity of Acetaminophen in Rats In Vivo. The Journal of Clinical Investigation, 52(12), 3130-3139. [Link]
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Rahman, I., Kode, A., & Biswas, S. K. (2006). Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method. Nature Protocols, 1(6), 3159-3165. [Link]
-
Vriz, S., et al. (1995). Glutathione depletion by buthionine sulfoximine induces DNA deletions in mice. Carcinogenesis, 16(6), 1425-1429. [Link]
-
Muir, A., et al. (2017). Environmental cystine drives glutamine anaplerosis and sensitizes cancer cells to glutaminase inhibition. eLife, 6, e27713. [Link]
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Cross-Validation of Analytical Methods for Dimethyl L-Cystine 2HCl: A Technical Guide
Topic: Cross-Validation of Analytical Methods for Dimethyl L-Cystine 2HCl Content Type: Publish Comparison Guide
Executive Summary
Dimethyl L-Cystine Dihydrochloride (CAS 32854-09-4) is a critical reagent in peptide synthesis and redox biology.[] However, its dual nature—an esterified disulfide dimer and a hygroscopic dihydrochloride salt—creates unique analytical blind spots. A single method is insufficient: HPLC-UV often overestimates purity by missing inorganic contaminants, while Titration lacks specificity for degradation products like cysteine methyl ester.
This guide provides a cross-validation framework integrating RP-HPLC , Argentometric Titration , and qNMR . By triangulating these orthogonal datasets, researchers can distinguish between organic degradation, salt stoichiometry errors, and moisture uptake, ensuring the "98% purity" on the label reflects the true active content.
Part 1: The Analytical Triad
To achieve total mass balance, we must assess three distinct material attributes:
-
Organic Purity: Is the carbon skeleton intact? (HPLC)[2][3][4][5]
-
Stoichiometric Integrity: Is the counter-ion ratio correct? (Titration)[6][7]
-
Absolute Assay: What is the true weight-for-weight content? (qNMR/Mass Balance)
Method A: RP-HPLC (The Specificity Engine)
Best for: Detecting hydrolysis products (L-Cystine) and monomeric cleavage (L-Cysteine methyl ester).
The Challenge: Dimethyl L-Cystine lacks strong chromophores. Detection relies on the carbonyl/sulfide absorbance at low wavelengths (200–210 nm), making the baseline sensitive to mobile phase quality. Furthermore, the disulfide bond is susceptible to exchange at neutral pH.
Protocol:
-
Column: C18 (e.g., Waters XBridge or Agilent Zorbax SB-C18), 5 µm, 4.6 x 150 mm.
-
Why: "SB" (StableBond) or similar sterically protected phases are preferred to withstand the acidic mobile phase required to stabilize the ester.
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Causality: TFA maintains pH < 2.5, protonating the amines (preventing tailing) and inhibiting ester hydrolysis during the run.
-
-
Gradient: 0–5 min (2% B); 5–20 min (Linear to 40% B).
-
Detection: UV at 210 nm.
-
Flow Rate: 1.0 mL/min.[5]
-
Temperature: 25°C (Avoid high heat to prevent on-column degradation).
Self-Validating Check: Inject a "System Suitability Solution" containing L-Cystine (free acid). If the method cannot resolve the free acid (degradation product) from the diester (analyte), the method is invalid.
Method B: Argentometric Titration (The Stoichiometric Check)
Best for: Confirming the 2HCl salt form and detecting excess free acid/chloride.
The Challenge: HPLC "Area %" ignores inorganic salts. A sample could be 99% pure by HPLC but only 80% potent by weight if it contains excess HCl or NaCl.
Protocol:
-
Titrant: 0.1 N Silver Nitrate (AgNO3).[8]
-
Solvent: Water:Methanol (50:50) with 1 mL Nitric Acid.
-
Detection: Potentiometric (Silver electrode).
-
Calculation:
(Where V=Volume mL, N=Normality, W=Sample weight g)
Target Specification: Theoretical Chloride for C8H16N2O4S2 · 2HCl is 20.78% .
-
Deviation > 21.5%: Indicates excess HCl (common in recrystallization).
-
Deviation < 20.0%: Indicates salt disproportionation or moisture uptake.
Method C: qNMR (The Absolute Truth)
Best for: Mass balance verification and solvent quantification.
Protocol:
-
Solvent: D2O (Deuterium Oxide).
-
Internal Standard: Maleic Acid (Traceable standard), accurately weighed.
-
Key Signals:
-
Methyl Ester Singlet: ~3.8 ppm.
-
Alpha-proton (CH): ~4.4 ppm (dd).
-
-
Calculation: Compare the molar integral of the analyte methyl singlet against the Maleic Acid alkene singlet.
Part 2: Cross-Validation Logic & Visualization
The power of this guide lies in the comparison of these methods. A single result is data; the correlation is intelligence.
The Cross-Validation Workflow
Figure 1: Decision matrix for cross-validating analytical data. Note that HPLC purity alone does not guarantee correct salt stoichiometry.
Part 3: Data Interpretation Matrix
Use this table to diagnose the root cause of analytical discrepancies.
| Scenario | HPLC Purity | Titration (Cl-) | qNMR / Assay | Diagnosis |
| Ideal | > 98.0% | 20.5 - 21.0% | > 97.0% w/w | High Quality Material. |
| The "Wet" Salt | > 99.0% | < 19.5% | < 90.0% w/w | Hygroscopic Failure. The organic skeleton is intact, but the sample has absorbed water, diluting the active content and lowering the Cl% by weight. |
| The "Acidic" Batch | > 98.0% | > 22.0% | < 95.0% w/w | Excess HCl. The sample was not dried properly after acidification. It is potent but acidic; requires pH adjustment in use. |
| The Hydrolyzed | < 95.0% | 20.8% | < 95.0% w/w | Degradation. HPLC shows new peaks (likely monomethyl ester or free cystine). Titration may appear normal as the Cl- is retained. |
Part 4: Experimental Protocols
1. Sample Preparation for HPLC
-
Diluent: 0.1% TFA in Water. Do not use pure water or methanol, as the ester is less stable in neutral protic solvents over long autosampler sequences.
-
Concentration: 0.5 mg/mL.
-
Stability: Analyze within 12 hours. Keep autosampler at 4°C.
2. Self-Validating System Suitability Test (SST)
Before running samples, run a mixture of:
-
Dimethyl L-Cystine (Analyte)
-
L-Cystine (Impurity A)
-
L-Cysteine Methyl Ester (Impurity B)
Acceptance Criteria: Resolution (Rs) > 2.0 between all peaks.[9] If L-Cystine elutes in the void volume (common in high organic gradients), reduce initial organic % to 0-1%.
References
-
European Pharmacopoeia (Ph. Eur.) . Amino Acid Analysis (2.2.56). Methodologies for ion-exchange and RP-HPLC separation of amino acids.[10]
-
Source:
-
-
Sielc Technologies. HPLC Method for Analysis of Cysteine and Cystine.
-
Source:
-
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 71463656: Dimethyl L-cystinate dihydrochloride.[11]
-
Source:
-
-
Journal of Chromatography A. Validation of analytical methods for amino acid esters. (General reference for ester stability in acidic media).
-
Source:
-
-
BenchChem.
-
Source:
-
Sources
- 2. Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. zobodat.at [zobodat.at]
- 8. biospectra.us [biospectra.us]
- 9. Dimethyl L-cystinate dihydrochloride(32854-09-4) 1H NMR spectrum [chemicalbook.com]
- 10. jbt.abrf.org [jbt.abrf.org]
- 11. L-Cystine Dimethyl Ester Dihydrochloride 96.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
comparison of Dimethyl L-Cystine 2HCl from different suppliers
Product Comparison & Technical Validation for Peptide Synthesis Applications
Executive Summary
Dimethyl L-Cystine Dihydrochloride (CAS: 32854-09-4) is a critical intermediate in solution-phase peptide synthesis and a precursor for cross-linking reagents. While nominally similar across suppliers, variations in enantiomeric purity (optical rotation) , salt stoichiometry (2HCl) , and hygroscopic stability can significantly impact downstream coupling efficiency and yield.
This guide compares three major supplier grades (Sigma-Aldrich, TCI, and Bachem) and provides a self-validating Quality Control (QC) framework to ensure reagent integrity before use.
Key Findings
-
TCI Chemicals offers the strictest optical rotation specification (
-41.0° to -45.0°), suggesting high enantiomeric purity. -
Sigma-Aldrich provides a more conservative rotation spec (-36.0°), potentially indicating different solvation states or wider batch tolerance.
-
Bachem focuses on high assay purity (
) specifically optimized for peptide workflows.
Technical Specifications Comparison
The following data aggregates Certificate of Analysis (CoA) specifications and published technical data.
| Feature | Sigma-Aldrich (Merck) | TCI Chemicals | Bachem |
| Product Grade | Reagent Grade ( | Synthesis Grade ( | Peptide Grade ( |
| Catalog No. | 857327 | C3303 | 4026249 |
| Purity Method | Titration / TLC | Argentometric Titration (Cl content) / N-Analysis | HPLC / Elemental Analysis |
| Melting Point | 182–183 °C (dec.) | 179 °C (dec.) | 180–185 °C |
| Optical Rotation | Not Specified in general catalog | ||
| Solubility | Water, MeOH, DMSO | Water, MeOH | Water, MeOH |
| Storage | Room Temp (Desiccated) | Inert Gas, Cool (<15°C) | Room Temp |
| Hygroscopicity | High | High (Explicit warning) | Moderate |
Critical Analysis of Specifications
-
Optical Rotation Discrepancy: The difference between Sigma (-36°) and TCI (-41° to -45°) is significant. A lower absolute rotation often indicates racemization (presence of D-isomer) or hydrolysis (presence of mono-methyl ester or free cystine). For chiral-sensitive peptide synthesis, the TCI specification is superior.
-
Salt Stoichiometry: TCI uses Argentometric Titration to confirm the chloride content. This is vital because "2HCl" salts can lose HCl over time or absorb water, altering the molecular weight used for molar calculations in synthesis.
-
Purity Definitions: Sigma's "
" allows for up to 5% impurities, likely monomethyl ester. Bachem's " " is the safest choice for GMP-proximate workflows.
Quality Control Workflow (Graphviz)
The following diagram outlines a logical QC decision tree to validate incoming raw material.
Caption: QC Decision Tree ensuring material integrity before entering peptide coupling workflows.
Validated Experimental Protocols
Protocol A: RP-HPLC for Purity & Impurity Profiling
Standard UV detection at 214 nm is sufficient for the amide/ester bonds, but the disulfide bond also absorbs near 250 nm.
-
Objective: Quantify Dimethyl ester vs. Monomethyl ester vs. Free Cystine.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
, . -
Mobile Phase A:
TFA in Water (Keeps amines protonated, improves peak shape). -
Mobile Phase B:
TFA in Acetonitrile. -
Gradient: 0% B to 40% B over 20 minutes. (Ester is more hydrophobic than free acid).
-
Flow Rate:
. -
Detection:
(sensitive) and (disulfide specific).
Self-Validation Steps:
-
System Suitability: Inject a blank (MeOH). Baseline must be flat.
-
Retention Logic: Verify elution order.
-
Early Elution: Free L-Cystine (Most polar).
-
Mid Elution: Monomethyl L-Cystine (Intermediate).[1]
-
Late Elution: Dimethyl L-Cystine (Target, most hydrophobic).
-
-
Acceptance Criteria: Main peak area
. Any secondary peak warrants investigation.
Protocol B: Hygroscopicity Stress Test (The "Bench Test")
Since HCl salts are hygroscopic, moisture absorption leads to hydrolysis (loss of ester) and weighing errors.
-
Weighing: Weigh exactly
of sample into a tared weighing boat. -
Exposure: Leave exposed to ambient lab air (
, RH) for 4 hours. -
Re-weigh:
- mass gain: Stable, good handling characteristics.
- mass gain: Highly hygroscopic. Action: Must be handled in a glovebox or weighed rapidly.
-
Visual Check: If the powder turns to a paste, the HCl has attracted enough water to initiate hydrolysis. Discard.
Application Insight: Peptide Synthesis
In peptide coupling (e.g., EDC/NHS or HATU chemistry), the quality of Dimethyl L-Cystine 2HCl directly dictates the yield of the homodimer or cross-linked product.
-
The Impurity Effect: If your reagent contains Monomethyl ester , you will generate "capped" side products that cannot propagate the chain or cross-link effectively.
-
The Racemization Risk: If the Optical Rotation is low (e.g.,
instead of ), your final peptide will contain diastereomers (L-D-L sequences instead of L-L-L). These are often impossible to separate by standard prep-HPLC.
Recommendation: For GLP/GMP synthesis, prioritize TCI or Bachem due to the stricter rotation specs. Use Sigma for initial screening or if you validate the batch internally using Protocol A.
References
-
Sigma-Aldrich (Merck). Product Specification: L-Cystine dimethyl ester dihydrochloride (Cat# 857327). Retrieved from
-
TCI Chemicals. Product Specification: L-Cystine Dimethyl Ester Dihydrochloride (Cat# C3303). Retrieved from
-
Bachem. Product Specification: H-Cys(OMe)-OH (dimer) · 2HCl (Cat# 4026249). Retrieved from
-
PubChem. Compound Summary: Dimethyl L-cystinate dihydrochloride (CID 2724376). National Library of Medicine. Retrieved from
-
ChemicalBook. Dimethyl L-cystinate dihydrochloride Properties and Spectral Data. Retrieved from
Sources
Evaluating the Off-Target Effects of Dimethyl L-Cystine 2HCl: A Technical Comparison Guide
Topic: Evaluating the Off-Target Effects of Dimethyl L-Cystine 2HCl Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Dimethyl L-Cystine 2HCl (CDME) is a potent, cell-permeable ester of L-cystine, frequently utilized to rapidly elevate intracellular cysteine levels or, paradoxically, to induce lysosomal cystine accumulation in disease modeling. While its high lipophilicity allows it to bypass the system
This guide provides a rigorous framework for distinguishing CDME’s on-target antioxidant efficacy from its off-target lysosomal toxicity, comparing it against industry standards like N-Acetylcysteine (NAC) and Cysteamine.
Part 1: Mechanistic Analysis & The "Trojan Horse" Effect
To evaluate off-target effects, one must understand the dual fate of CDME once it crosses the plasma membrane. Its efficacy is a double-edged sword:
-
On-Target Pathway (Cytosolic): CDME enters the cytosol, is hydrolyzed by non-specific esterases into cysteine, and fuels Glutathione (GSH) synthesis.
-
Off-Target Pathway (Lysosomal): CDME permeates the lysosomal membrane. Is trapped by protonation or hydrolyzed to L-Cystine. Because L-Cystine is poorly soluble and requires the specific transporter Cystinosin (CTNS) to exit, supraphysiological loading overwhelms the transporter. This leads to crystal formation, lysosomal swelling, and ATP depletion.
Visualization: The Dual Fate of Dimethyl L-Cystine
The following diagram illustrates the divergence between therapeutic antioxidant effects and lysosomal toxicity.
Caption: Figure 1. CDME acts as a "Trojan Horse," entering lysosomes where hydrolysis creates trapped cystine, leading to off-target toxicity distinct from cytosolic antioxidant activity.
Part 2: Comparative Landscape
The following table contrasts Dimethyl L-Cystine 2HCl with its primary alternatives. Note that while CDME is the fastest cysteine donor, it carries the highest risk of organelle-specific toxicity.
| Feature | Dimethyl L-Cystine 2HCl | N-Acetylcysteine (NAC) | Cysteamine | L-Cysteine Ethyl Ester |
| Primary Mechanism | Passive diffusion + Ester hydrolysis | Anion transport (slow) + Deacetylation | Disulfide exchange (Lysosomal clearing) | Passive diffusion + Ester hydrolysis |
| Cell Permeability | Very High (Lipophilic) | Low (Negatively charged at pH 7.4) | High | High |
| Cysteine Delivery Rate | Rapid (Minutes) | Slow (Hours) | Moderate | Rapid |
| Key Off-Target Effect | Lysosomal Cystine Loading (Pseudo-cystinosis) | Oxidative stress at high doses (Pro-oxidant) | GI irritation; unpleasant odor | Respiratory irritation (if inhaled); transient toxicity |
| Toxicity Marker | Lysosomal Swelling / ATP Drop | ROS spike / pH change | Hypoxia-inducible factor (HIF) modulation | General cytotoxicity (LDH leak) |
| Ideal Application | Acute cysteine loading; Cystinosis modeling | Chronic antioxidant support; GSH replenishment | Treating cystinosis; Radioprotection | Reversing respiratory depression |
Part 3: Experimental Framework (Self-Validating Protocols)
To objectively evaluate CDME, you must uncouple its antioxidant benefit from its lysosomal toxicity. The following protocols are designed with internal controls to ensure data integrity.
Protocol 1: Differential Lysosomal Integrity Assay (The "Off-Target" Screen)
This protocol validates whether the dose of CDME is causing lysosomal stress, a specific off-target effect of dimethyl esters.
Materials:
-
Acridine Orange (AO) or LysoTracker Red DND-99.
-
Control: 10 mM O-Methyl-L-Serine (non-accumulating ester) or untreated cells.
-
Positive Control for Toxicity: 100 µM Chloroquine (lysosomotropic agent).
Workflow:
-
Seeding: Plate HEK293 or HeLa cells at
cells/well in 6-well plates. -
Treatment: Incubate with CDME (0.1, 0.5, 1.0, 5.0 mM) for 4 hours.
-
Critical Step: Prepare CDME fresh in PBS; adjust pH to 7.4 immediately before addition (unbuffered HCl salt kills cells via acidosis, a false positive for toxicity).
-
-
Staining: Wash 2x with HBSS. Add 5 µg/mL Acridine Orange for 15 min at 37°C.
-
Imaging/Analysis:
-
Flow Cytometry: Measure Green (DNA/RNA) vs. Red (Lysosomal pH gradient) fluorescence.
-
Logic: Intact lysosomes fluoresce red. CDME-induced leakage or swelling causes a loss of Red fluorescence and increase in Green/Red ratio.
-
-
Validation: If Red fluorescence decreases >30% vs. control, significant off-target lysosomal compromise has occurred.
Protocol 2: HPLC-Based Cystine vs. Cysteine Quantification
Distinguishes between useful cytosolic cysteine (GSH precursor) and toxic lysosomal cystine (precipitate).
Workflow:
-
Lysis: Harvest cells after treatment. Split sample into two fractions:
-
Fraction A (Total Thiol): Lyse in dilute HCl. Reduce with DTT. Derivatize with DTNB or monobromobimane. (Measures Total Cysteine + Cystine).
-
Fraction B (Free Thiol): Lyse in presence of N-ethylmaleimide (NEM) to block free cysteine immediately. Then reduce and derivatize. (Measures only Cystine).[1]
-
-
Calculation:
-
Interpretation:
-
Ideal Profile: High Free Cysteine, Low Trapped Cystine.
-
Off-Target Profile: High Trapped Cystine (indicating lysosomal overload).
-
Protocol 3: ATP Depletion Assay (Metabolic Cost)
CDME loading consumes ATP due to futile cycling and lysosomal stress.
-
Setup: 96-well plate, 10,000 cells/well.
-
Treatment: CDME dose curve (0–5 mM) for 12 hours.
-
Assay: CellTiter-Glo (Promega) or equivalent Luciferase-based ATP assay.
-
Normalization: Normalize to total protein (BCA assay) to rule out cell death as the sole cause of low ATP.
-
Result: A specific drop in ATP before loss of membrane integrity (LDH release) confirms metabolic stress typical of cystine accumulation.
Part 4: Data Interpretation & Causality
When reviewing data for Dimethyl L-Cystine 2HCl, use this logic tree to determine suitability:
| Observation | Interpretation | Actionable Insight |
| High GSH + Intact Lysosomes | Optimal Window. The ester hydrolysis rate matches the cell's metabolic capacity. | Safe for therapeutic development at this concentration. |
| High GSH + Swollen Lysosomes | Latent Toxicity. The cell is coping via upregulation of GSH, but organelle stress is present. | Reduce dose or switch to monomeric ester (e.g., Cysteine Ethyl Ester). |
| Low ATP + High Cystine | "Cystinosis" Phenotype. The off-target effect (lysosomal trapping) dominates. | Fail. Compound is acting as a toxin/disease inducer, not a therapeutic. |
| Cell Death + Normal Lysosomes | Non-Specific Toxicity. Likely due to pH shock (unbuffered HCl) or methanol release. | Check buffer formulation and esterase activity. |
References
-
Lysosomal Cystine Accumulation Mechanism
-
CDME as a Cystinosis Model
-
Wilmer, M. J., et al. "Cystine dimethylester loading promotes oxidative stress and a reduction in ATP independent of lysosomal cystine accumulation." Biochimica et Biophysica Acta (2011). Link
-
-
Comparative Antioxidant Efficacy
-
Giustarini, D., et al. "N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature." Biochemical Pharmacology (2012). Link
-
-
Thiol Transport and Metabolism
-
Conrad, M., & Sato, H. "The oxidative stress-inducible cystine/glutamate antiporter, system x(c)(-): cystine supplier and beyond." Amino Acids (2012). Link
-
-
Cysteamine Mechanism of Action
-
Dohil, R., et al. "Cysteamine therapy for cystinosis." The Journal of Pediatrics (2010). Link
-
Sources
A Comparative Guide to Dimethyl L-Cystine 2HCl and N-acetylcysteine as Cysteine Pro-drugs in Antioxidant Research
This guide provides an in-depth, objective comparison of Dimethyl L-Cystine Dihydrochloride (DCD) and N-acetylcysteine (NAC), two prominent cysteine pro-drugs utilized in research and drug development. Moving beyond a simple cataloging of features, we will dissect their fundamental mechanisms, compare their physicochemical properties, and provide detailed, validated experimental protocols to empower researchers in making informed decisions for their specific applications. The narrative is grounded in established scientific principles, explaining the causality behind experimental choices to ensure both technical accuracy and practical utility for professionals in the field.
Introduction: The Central Role of Cysteine in Cellular Redox Homeostasis
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of diseases. The tripeptide glutathione (GSH), synthesized from glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant. The synthesis of GSH is rate-limited by the availability of L-cysteine.[1][2] Direct supplementation with L-cysteine is often impractical due to its poor stability and rapid oxidation. This has led to the development of more stable pro-drugs, such as N-acetylcysteine (NAC) and esterified forms like Dimethyl L-Cystine 2HCl, which are designed to efficiently deliver L-cysteine intracellularly.
NAC is a well-established antioxidant and mucolytic agent with a long history of clinical use.[3][4] Dimethyl L-Cystine 2HCl is a disulfide-linked dimer of L-cysteine methyl ester, which serves as a valuable tool in biochemical research, particularly in studies of oxidative stress and protein engineering.[] This guide will explore the nuances that differentiate these two critical compounds.
Physicochemical Properties: A Foundation for Application
The physical and chemical characteristics of a compound dictate its handling, formulation, stability, and bioavailability. A comparative summary highlights the key differences between DCD and NAC.
| Property | Dimethyl L-Cystine 2HCl | N-acetylcysteine (NAC) | Rationale & Significance |
| Molecular Formula | C₈H₁₈Cl₂N₂O₄S₂ | C₅H₉NO₃S | The larger size and presence of two sulfur atoms in DCD reflect its dimeric nature. |
| Molecular Weight | 341.28 g/mol [] | 163.19 g/mol | Affects molar concentration calculations and diffusion characteristics. |
| Structure | Disulfide-linked dimer of L-cysteine methyl ester | N-acetylated derivative of L-cysteine | The core structural difference dictates the metabolic pathway required to release active L-cysteine. |
| Appearance | White solid/powder[][6] | White crystalline powder, may have a light yellow cast due to oxidation[7] | Important for quality control and identification. |
| Solubility | Soluble in Water, Methanol, DMSO[] | Soluble in water and alcohol; practically insoluble in chloroform and ether[7][8] | High aqueous solubility is crucial for preparing stock solutions for in vitro and cell-based assays. |
| Stability | Stable for at least 30 months under recommended storage conditions[9] | Stable in solid form but oxidizes in moist air; aqueous solutions can degrade when exposed to sunlight[7][8] | NAC's relative instability in solution requires fresh preparation for experiments. DCD offers greater long-term stability. |
| Odor | Not specified, but likely minimal | Slight acetic acid odor[8] | NAC's odor is a known characteristic, while esterified forms are generally less odorous than free thiols. |
| pKa | Not readily available | 3.24 (carboxyl), 9.52 (thiol)[8] | The pKa of the thiol group is critical for its nucleophilic and antioxidant activity. |
Mechanism of Antioxidant Action: Divergent Pathways to a Common Goal
Both DCD and NAC ultimately exert their primary antioxidant effects by increasing the intracellular pool of L-cysteine, thereby boosting the synthesis of glutathione (GSH).[1] However, the pathways they take to achieve this are fundamentally different, which has significant implications for their metabolic activation and potential secondary effects.
N-acetylcysteine (NAC):
-
Cellular Uptake: NAC is transported into the cell.
-
Deacetylation: Intracellularly, it is deacetylated by aminoacylases to yield L-cysteine.[10] This step is crucial for its activity.
-
GSH Synthesis: The liberated L-cysteine becomes available for the glutamate-cysteine ligase, the rate-limiting enzyme in GSH synthesis.
-
Secondary Mechanisms: Beyond being a GSH precursor, NAC has been shown to possess direct, albeit modest, ROS scavenging activity. More recently, a novel mechanism has been identified where NAC-derived cysteine is converted to hydrogen sulfide (H₂S) and sulfane sulfur species, which are themselves potent antioxidants.[1][11]
Dimethyl L-Cystine 2HCl (DCD):
-
Cellular Uptake: As an esterified dimer, its transport mechanism may differ from NAC.
-
Disulfide Reduction: The disulfide bond must be reduced to yield two molecules of L-cysteine methyl ester. This is typically accomplished by intracellular reducing agents like GSH itself or thioredoxin reductase.
-
Ester Hydrolysis: Cellular esterases then hydrolyze the methyl ester groups to liberate L-cysteine.
-
GSH Synthesis: The resulting L-cysteine enters the GSH synthesis pathway.
A study comparing L-cysteine and NAC found that L-cysteine crosses erythrocyte membranes more efficiently and is more effective at restoring depleted intracellular free sulfhydryl groups.[10] This suggests that the rate of metabolic conversion (deacetylation for NAC; reduction and hydrolysis for DCD) is a critical determinant of overall efficacy.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Methodology:
-
Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom microplate at a density that will achieve confluence within 24-48 hours.
-
Treatment:
-
Remove culture media and wash cells gently with Phosphate-Buffered Saline (PBS).
-
Add 100 µL of treatment media containing 25 µM DCFH-DA probe plus the desired concentration of DCD, NAC, or Quercetin (positive control).
-
Incubate for 1 hour at 37°C. [12]3. Oxidative Challenge:
-
Remove the treatment solution and wash the cells three times with PBS. [13] * Add 100 µL of 600 µM AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator, to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure fluorescence kinetically every 5 minutes for 1 hour, using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. [12][13]5. Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the fluorescence readings over time for control and treated wells.
-
Determine the CAA units: CAA unit = 100 – (∫SA / ∫CA) × 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
Protocol 3: Assessment of Antioxidant Enzyme Activity
Causality Statement: This protocol assesses the downstream impact of DCD and NAC on the cell's endogenous antioxidant defense system. Glutathione Peroxidase (GPx) and Superoxide Dismutase (SOD) are two key antioxidant enzymes. An increase in their activity following treatment can indicate an adaptive response to enhanced substrate (GSH) availability or a direct effect on enzyme expression or stability. This provides a more holistic view of the compound's biological effect.
Methodology:
-
Sample Preparation:
-
Culture cells (e.g., HepG2, fibroblasts) and treat with various concentrations of DCD or NAC for a specified period (e.g., 24 hours).
-
Harvest the cells, wash with cold PBS, and lyse them using a suitable lysis buffer (e.g., RIPA buffer or buffer provided in a commercial kit).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a BCA or Bradford assay for normalization.
-
-
Glutathione Peroxidase (GPx) Assay:
-
This assay typically follows the method of Paglia and Valentine, which measures the rate of NADPH oxidation to NADP+, coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase. [14]The decrease in absorbance at 340 nm is proportional to GPx activity. [15] * Procedure (using a commercial kit as a model):
-
In a 96-well plate, add sample lysate.
-
Add a reaction mixture containing glutathione, glutathione reductase, and NADPH.
-
Initiate the reaction by adding a substrate like cumene hydroperoxide. [16] * Immediately read the absorbance at 340 nm kinetically for 5-10 minutes.
-
Calculate GPx activity based on the rate of NADPH consumption, normalized to the protein concentration.
-
-
-
Superoxide Dismutase (SOD) Assay:
-
This assay measures the inhibition of a superoxide radical-induced reaction. A common method uses a water-soluble tetrazolium salt (WST-1 or WST-8) that produces a colored formazan dye upon reduction by superoxide anions generated by a xanthine/xanthine oxidase system. [17][18]SOD in the sample scavenges the superoxide, thus inhibiting the color development.
-
Procedure (using a commercial kit as a model):
-
In a 96-well plate, add sample lysate.
-
Add the WST working solution and the enzyme working solution (containing xanthine oxidase).
-
Incubate at 37°C for 20-30 minutes.
-
Measure the absorbance at ~450 nm.
-
Calculate the percent inhibition of the colorimetric reaction to determine SOD activity, normalized to protein concentration.
-
-
Conclusion and Future Directions
Both Dimethyl L-Cystine 2HCl and N-acetylcysteine are valuable tools for modulating intracellular cysteine and glutathione levels. The choice between them is dictated by the specific research objective.
-
N-acetylcysteine (NAC) is the compound of choice for studies aiming to bridge preclinical findings with established clinical applications, given its long history as a therapeutic agent. Its multiple mechanisms of action, including the recently discovered H₂S pathway, make it a complex but powerful antioxidant modulator. [11]However, its relative instability in solution and distinct odor must be considered in experimental design.
-
Dimethyl L-Cystine 2HCl (DCD) offers superior stability and ease of handling, making it an excellent candidate for long-term cell culture experiments and as a reference compound in screening assays. [9]Its utility in fundamental research exploring the roles of cysteine delivery, disulfide reduction, and ester hydrolysis in cellular redox chemistry is significant. [][19] Direct comparative studies using standardized, biologically relevant assays like the CAA and intracellular GSH quantification are still limited in publicly available literature and represent a key area for future research. [1]Such studies, employing the protocols outlined in this guide, will be instrumental in fully elucidating the subtle but critical differences in bioavailability, metabolic kinetics, and overall antioxidant efficacy between these two important cysteine pro-drugs.
References
- Benchchem. (n.d.). L-Cysteine Ethyl Ester HCl vs. N-Acetylcysteine: A Comparative Guide to Antioxidant Efficacy.
- Misra, S., et al. (2015). Comparison of N-acetyl-L-cysteine and L-cysteine in respect to their transmembrane fluxes. ResearchGate.
- Kalyanaraman, B., et al. (2022). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. PubMed Central - NIH.
- BOC Sciences. (n.d.). L-Cystine dimethyl ester dihydrochloride.
- Cazzola, M., et al. (2023). Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective.
- Dilger, R. N., & Baker, D. H. (2007). Role of N-acetylcysteine and cystine in glutathione synthesis in human erythrocytes.
- Gaston, B., et al. (2022). D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats. PubMed Central - NIH.
- PubChem. (n.d.). Cystine dimethyl ester dihydrochloride.
- Sigma-Aldrich. (n.d.). L-Cystine dihydrochloride, from non-animal source.
- MP Biomedicals. (n.d.). L-Cystine Dihydrochloride.
- BioSpectra. (2025). L-CYSTINE DIHYDROCHLORIDE 2023 LONG TERM STABILITY REPORT.
- PubChem. (n.d.). N-Acetyl-L-Cysteine.
- Shiri, I., et al. (2024). N-acetylcysteine Clinical Applications. PubMed.
- ResearchGate. (n.d.). In vitro antioxidant activities in DPPH and ABTS assays.
- Sigma-Aldrich. (n.d.). Superoxide Dismutase (SOD) Activity Assay Kit.
- Ezeriņā, D., et al. (2018). N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. NIH.
- Zen-Bio. (n.d.). CAA Antioxidant Assay Kit.
- Sigma-Aldrich. (n.d.). Enzymatic Assay of GLUTATHIONE PEROXIDASE.
- NIH. (n.d.). In vitro Evaluation of Antioxidant Potential of Isolated Compounds and Various Extracts of Peel of Punica granatum L.
- Wikipedia. (n.d.). Acetylcysteine.
- Northwest Life Science Specialties, LLC. (n.d.). Product Manual for Glutathione Peroxidase (GPX) Activity Assay Kit.
- Thermo Fisher Scientific. (n.d.). Superoxide Dismutase (SOD) Colorimetric Activity Kit Product Information Sheet.
- BioSpectra. (2018). L-CYSTINE diHCl ACCELERATED STABILITY REPORT 2018.
- Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay.
- Flieger, J., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.
- Elgar, K. (2022). N-acetylcysteine: A Review of Clinical Use and Efficacy. Nutritional Medicine Institute.
- OxiSelect. (n.d.). Cell Based Exogenous Antioxidant Assay.
- PROMETHEUS – Protocols. (n.d.). Superoxide Dismutase Assay.
- PubChem. (n.d.). N-Acetyl-DL-cysteine.
- ScienCell. (n.d.). Glutathione Peroxidase (GPx) Assay.
- Sigma-Aldrich. (n.d.). L-Cystine dimethyl ester.
- Flohé, L., & Günzler, W. A. (1984). Assays of glutathione peroxidase. Methods in Enzymology, 105, 114-121.
- Semantic Scholar. (n.d.). N-acetylcysteine Clinical Applications.
- Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907.
- PubMed. (2022). D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats.
- Trevisan. (n.d.). Superoxide Dismutase Assay.
- Singh, R. P., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC.
- Sigma-Aldrich. (n.d.). N-Acetyl-L-cysteine.
- Sigma-Aldrich. (n.d.). L-Cystine.
- WebMD. (n.d.). N-Acetyl Cysteine (Nac) – Uses, Side Effects, and More.
- ResearchGate. (n.d.). Assays of Glutathione peroxidase.
- Benchchem. (n.d.). An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay.
- ResearchGate. (n.d.). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays.
- Wang, Y., et al. (2017). Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans. PubMed Central.
- Ragam, A., et al. (2022). Clinical Applications of N-Acetylcysteine (NAC): A Review. ResearchGate.
- Martínez-Sámano, J., et al. (2018). Effects of the Usage of l-Cysteine (l-Cys) on Human Health. MDPI.
Sources
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- 3. nmi.health [nmi.health]
- 4. researchgate.net [researchgate.net]
- 6. L -Cystine dimethyl ester = 95 32854-09-4 [sigmaaldrich.com]
- 7. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 8. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biospectra.us [biospectra.us]
- 10. researchgate.net [researchgate.net]
- 11. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nwlifescience.com [nwlifescience.com]
- 16. sciencellonline.com [sciencellonline.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Personal protective equipment for handling Dimethyl L-Cystine 2HCl
CAS: 32854-09-4 | Formula: C₈H₁₆N₂O₄S₂[1][2] · 2HCl[1][3]
Executive Summary & Hazard Differentiation
Critical Distinction: This guide specifically covers Dimethyl L-Cystine Dihydrochloride (Ester form) .[4] Do not confuse this with L-Cystine Dihydrochloride (Acid form, CAS 30925-07-6), which is often classified as corrosive (H314).
While Dimethyl L-Cystine 2HCl is generally classified as an Irritant (H315, H319, H335) , it is a hydrochloride salt of an amino acid ester. Upon contact with moisture (hydrolysis), it can release hydrochloric acid and revert to the parent amino acid, potentially increasing acidity. Therefore, while the solid is an irritant, solutions should be treated with elevated caution regarding pH.
Immediate Safety Profile:
-
Signal Word: WARNING
-
Primary Hazards: Skin/Eye Irritation, Respiratory Tract Irritation.
-
Critical Property: Hygroscopic . Moisture absorption degrades the compound and causes clumping, complicating accurate weighing.
Technical Properties & Hazard Analysis
Understanding the physical properties is the foundation of safety. We do not wear PPE just to follow rules; we wear it to counter specific molecular behaviors.
| Property | Data | Operational Implication |
| Physical State | White crystalline powder | High surface area; prone to static charge and dust generation. |
| Melting Point | 182–183 °C (dec.)[3] | Stable at room temp, but heat generation during dissolution can accelerate degradation. |
| Solubility | Soluble in Water, Methanol | Rapid dissolution facilitates skin absorption if spilled in liquid form. |
| Reactivity | Hygroscopic, Acidic upon hydrolysis | Must be stored under inert gas (Argon/Nitrogen) to maintain purity. |
Expert Insight: The "2HCl" indicates two moles of hydrochloric acid are bound to the amine groups. When this powder hits a mucous membrane (eyes/lungs), the moisture dissolves the salt, locally lowering pH and causing immediate stinging and irritation. This is why eye protection is non-negotiable , even if the GHS classification is only "Irritant."
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Standard Laboratory Handling (mg to gram scale).
| Protection Zone | Recommended Gear | Technical Justification |
| Ocular | Chemical Safety Goggles (ANSI Z87.1) | Safety glasses are insufficient for powders that can drift. Goggles seal the eyes against airborne dust and acidic hydrolysis vapors. |
| Dermal (Hands) | Nitrile Gloves (Min 0.11 mm thickness) | Nitrile offers excellent resistance to amino acid salts. Latex is not recommended due to higher allergen risk and lower puncture resistance. |
| Respiratory | Fume Hood (Primary) or N95/P2 Mask (Secondary) | The primary control must be engineering (hood). If weighing outside a hood, an N95 is required to prevent inhalation of acidic dust. |
| Body | Lab Coat (High-neck preferred) | Prevents dust accumulation on street clothes. Cotton/Polyester blends are acceptable; fire-resistant (Nomex) is not strictly required unless using flammable solvents. |
Operational Workflow: Handling & Synthesis
This protocol ensures both operator safety and compound integrity.
Phase A: Storage & Retrieval
-
Environment: Store at 2–8°C (Refrigerator).
-
Moisture Control: The container must be tightly sealed. Ideally, wrap the cap in Parafilm to prevent moisture ingress.
-
Equilibration: Before opening, allow the bottle to warm to room temperature (approx. 30 mins). Opening a cold bottle in humid lab air causes immediate condensation, degrading the ester.
Phase B: Weighing & Transfer
-
Static Management: Amino acid esters are prone to static. Use an anti-static gun or polonium strip if the powder "flies."
-
Tools: Use a stainless steel or anti-static plastic spatula. Avoid glass spatulas which can chip.
-
Vessel: Weigh directly into the reaction vessel or a weighing boat that can be rinsed. Avoid using weighing paper, as the hygroscopic powder may stick, leading to yield loss.
Phase C: Solubilization
-
Exotherm Warning: Dissolving HCl salts in water can be slightly exothermic. Add the solid to the solvent slowly.
-
pH Check: If adjusting pH for peptide coupling, remember the starting pH will be acidic (~pH 2-3). You will need a significant amount of base (e.g., TEA, DIPEA) to neutralize the 2HCl equivalents before the amine becomes nucleophilic.
Emergency Response Logic
In the event of exposure or spill, follow this decision tree.
Figure 1: Decision logic for immediate response to accidental exposure or spillage.[2]
Disposal Protocol
Do not dispose of Dimethyl L-Cystine 2HCl down the drain. The HCl salt can affect local pH, and the nitrogen/sulfur content requires regulated thermal destruction.
-
Solid Waste: Place excess solid in a container labeled "Solid Organic Waste (Sulfur/Nitrogen containing)."
-
Liquid Waste: Dissolve in a combustible solvent (e.g., acetone or ethanol) and place in "Organic Solvent Waste."
-
Contaminated PPE: Heavily contaminated gloves or mats should be bagged and treated as hazardous chemical waste.
References
-
Fisher Scientific. (2021). Safety Data Sheet: L-Cystine dimethyl ester dihydrochloride. Retrieved from
-
TCI Chemicals. (2023).[2] Product Specification: L-Cystine Dimethyl Ester Dihydrochloride (C3303).[2][4] Retrieved from
-
AK Scientific. (2024). Safety Data Sheet: L-Cystine dimethyl ester dihydrochloride. Retrieved from
-
PubChem. (2024).[3] Compound Summary: Cystine dimethyl ester dihydrochloride.[2][3][4][5][6] National Library of Medicine. Retrieved from
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. L-胱氨酸二甲酯 二盐酸盐 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. Cystine dimethyl ester dihydrochloride | C8H18Cl2N2O4S2 | CID 2724376 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
